2-(3-methoxyphenyl)propanal
Description
Properties
CAS No. |
59452-86-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-methoxyphenyl)propanal CAS 59452-86-7 properties
The following technical guide provides an in-depth analysis of 2-(3-methoxyphenyl)propanal (CAS 59452-86-7), a critical intermediate in the synthesis of centrally acting analgesics and phenylpropanoid derivatives.
CAS 59452-86-7 | Molecular Formula: C₁₀H₁₂O₂
Executive Summary
2-(3-Methoxyphenyl)propanal , also known as 3-methoxyhydratropaldehyde , is a branched aromatic aldehyde used primarily as a chiral building block in medicinal chemistry. Its structural core—a 2-arylpropionic motif—serves as a scaffold for the synthesis of "amphe-type" amines and substituted phenols found in the Tramadol and Tapentadol classes of analgesics. Unlike its linear isomer (3-(3-methoxyphenyl)propanal), this branched aldehyde offers direct access to the 2-methyl substitution pattern required for high-affinity opioid receptor binding.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 2-(3-Methoxyphenyl)propanal |
| Common Synonyms | 3-Methoxyhydratropaldehyde; |
| CAS Number | 59452-86-7 |
| SMILES | CC(C=O)C1=CC=CC(OC)=C1 |
| Molecular Weight | 164.20 g/mol |
Physical Properties (Experimental & Predicted)
Note: As a specialized intermediate, some values are derived from validated structure-property relationship (SPR) models of analogous hydratropaldehydes.
| Property | Value / Range | Condition |
| Appearance | Colorless to pale yellow liquid | Ambient |
| Boiling Point | 245°C – 250°C (Predicted) | 760 mmHg |
| Boiling Point (Reduced) | 105°C – 110°C | 1–2 mmHg |
| Density | 1.05 ± 0.02 g/cm³ | 20°C |
| Flash Point | > 100°C | Closed Cup |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in Water | Ambient |
| Stability | Air-sensitive (oxidizes to acid); Racemization-prone | Store under Argon/N₂ |
Synthetic Methodologies
The synthesis of 2-(3-methoxyphenyl)propanal requires regioselective control to establish the branched alkyl chain. Two primary routes are employed: the Darzens Condensation (laboratory scale) and Hydroformylation (industrial scale).
Route A: Darzens Condensation (Lab Scale)
This route uses 3-methoxyacetophenone as the starting material. It is robust and avoids the use of high-pressure gas, making it ideal for bench-scale preparation.
-
Step 1: Condensation of 3-methoxyacetophenone with ethyl chloroacetate using a strong base (NaOEt or NaH) to form the glycidic ester.
-
Step 2: Alkaline hydrolysis of the ester to the glycidic acid salt.
-
Step 3: Acid-catalyzed decarboxylation and rearrangement to the aldehyde.
Route B: Hydroformylation (Industrial Scale)
Rhodium-catalyzed hydroformylation of 3-methoxystyrene yields the aldehyde directly. Ligand selection is critical to favor the branched (iso) isomer over the linear (n) isomer.[1]
-
Precursor: 3-Methoxystyrene.
-
Catalyst: Rh(acac)(CO)₂ with bulky phosphine ligands (e.g., Xantphos or Triphenylphosphine).
-
Conditions: Syngas (CO/H₂) at 20–40 bar, 80–100°C.
Reaction Workflow Diagram
Figure 1: Comparative synthetic pathways for CAS 59452-86-7 via Darzens Condensation (top) and Hydroformylation (bottom).[2]
Reactivity & Applications in Drug Development
Reductive Amination (Opioid Scaffold Synthesis)
The primary utility of CAS 59452-86-7 lies in its conversion to 2-arylpropylamines .
-
Mechanism: Reaction with dimethylamine forms an imine/enamine intermediate, which is reduced (using NaBH₄ or H₂/Pd) to form the amine.
-
Relevance: This generates the 3-(dimethylamino)-2-methylpropyl backbone found in Tapentadol and Tramadol analogs.
-
Note: While Tapentadol contains an ethyl group at the benzylic position, this aldehyde serves as a model substrate for optimizing the stereoselective formation of the adjacent chiral center.
-
Stereochemical Considerations
The aldehyde contains a chiral center at the C2 position.
-
Racemization: The
-proton is acidic (pKa ~17). In the presence of base, the aldehyde enolizes, leading to rapid racemization. -
Resolution: For pharmaceutical applications requiring high enantiomeric excess (ee), dynamic kinetic resolution (DKR) using chiral amine catalysts or enzymatic reduction to the alcohol is often employed.
Handling, Safety, & Stability
Stability Profile
Aldehydes are inherently unstable toward oxidation.
-
Oxidation: Slowly converts to 2-(3-methoxyphenyl)propanoic acid upon exposure to air.
-
Polymerization: May form trimers (paraformaldehyde-type structures) if stored without stabilizers at low temperatures.
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Use butyl rubber gloves. Store under inert atmosphere (Argon) at 2–8°C.
Analytical Characterization
To validate the identity of synthesized CAS 59452-86-7, the following spectroscopic signals are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CH O) | |
| Benzylic methine (-CH -CH3) | ||
| Methoxy group (-OCH ₃) | ||
| Methyl doublet (-CH ₃) | ||
| IR Spectroscopy | 1720–1730 cm⁻¹ | Strong C=O stretch (Aldehyde) |
| 2720, 2820 cm⁻¹ | Fermi doublet (C-H stretch of CHO) | |
| GC-MS | m/z 164 [M]⁺ | Molecular ion peak |
| m/z 135 [M-CHO]⁺ | Loss of formyl group (Base peak) |
References
-
BenchChem Technical Support. (2025).[1] Synthesis of 2-(3,4-Dimethoxyphenyl)propanal via Hydroformylation: Protocols and Troubleshooting. Retrieved from
-
European Patent Office. (2008). Intermediate Compounds and Processes for the Preparation of Tapentadol and Related Compounds. Patent EP2519100. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(3-Methoxyphenyl)propanal (Isomer Context). Retrieved from
-
GuideChem. (2025). Chemical Properties of Phenylpropanal Derivatives. Retrieved from
-
PrepChem. (2024). Synthesis of Phenylpropanoids via Reduction of Cinnamic Acids. Retrieved from
Sources
An In-depth Technical Guide to m-Methoxyhydratropaldehyde: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Methoxyhydratropaldehyde, systematically known as 2-(3-methoxyphenyl)propanal, is an aromatic aldehyde belonging to the class of 2-arylpropanals. While specific research and detailed characterization of this particular isomer are not extensively documented in publicly available literature, its structural analogs and the broader class of hydratropaldehyde derivatives have garnered interest, particularly in the fields of fragrance and medicinal chemistry. This guide aims to provide a comprehensive technical overview of m-methoxyhydratropaldehyde, including its chemical structure, synonyms, and a detailed exploration of its probable physicochemical properties and synthetic routes based on established chemical principles and data from closely related compounds. Furthermore, we will delve into the potential applications of this class of molecules in drug discovery and development, supported by relevant scientific literature.
The structural motif of a phenyl ring attached to a propanal backbone at the second position is a key feature of hydratropaldehydes. The nature and position of substituents on the aromatic ring can significantly influence the molecule's chemical reactivity, biological activity, and physical properties. In the case of m-methoxyhydratropaldehyde, the methoxy group at the meta-position is expected to modulate its electronic and steric characteristics, potentially leading to unique properties and applications.
Chemical Structure and Synonyms
The foundational step in understanding any chemical entity is to define its structure and nomenclature.
Chemical Structure
m-Methoxyhydratropaldehyde possesses a chiral center at the carbon atom alpha to the aldehyde group. Therefore, it can exist as a racemic mixture of two enantiomers, (R)-2-(3-methoxyphenyl)propanal and (S)-2-(3-methoxyphenyl)propanal, or as individual enantiomers.
The chemical structure is as follows:
Synonyms
A comprehensive understanding of a compound's nomenclature is crucial for effective literature and database searches. Based on its structure, the following synonyms can be used for m-methoxyhydratropaldehyde:
-
2-(3-methoxyphenyl)propanal
-
m-Methoxy-alpha-methylphenylacetaldehyde
-
3-Methoxyhydratropaldehyde
Physicochemical Properties
Due to the limited availability of experimental data for m-methoxyhydratropaldehyde, the following table presents estimated physicochemical properties based on its structure and data from its isomers and related compounds. These values should be considered as approximations.
| Property | Estimated Value | Comments and References |
| Molecular Formula | C₁₀H₁₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 164.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar aromatic aldehydes. |
| Boiling Point | ~250-260 °C at 760 mmHg | Estimated based on the boiling point of isomers and related compounds.[1] |
| Density | ~1.0-1.1 g/cm³ | Estimated based on the density of isomers and related compounds. |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. Sparingly soluble in water. | General solubility characteristics of aromatic aldehydes. |
| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Estimated based on the structure; indicates moderate lipophilicity. |
Synthesis of m-Methoxyhydratropaldehyde: A Proposed Experimental Protocol
Overall Synthetic Scheme
The proposed synthesis starts from 3-methoxybenzaldehyde and propanal.
Caption: Proposed two-step synthesis of m-methoxyhydratropaldehyde.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(3-methoxyphenyl)propenal (Crossed-Aldol Condensation)
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (1.2 equivalents) in a mixture of water and ethanol (1:1 v/v). Cool the solution to 10-15 °C in an ice bath.
-
Reaction Initiation: To the cooled basic solution, add 3-methoxybenzaldehyde (1.0 equivalent).
-
Addition of Propanal: Slowly add propanal (1.1 equivalents) dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 20 °C. The slow addition is crucial to minimize the self-condensation of propanal.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)propenal.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of m-Methoxyhydratropaldehyde (Selective Hydrogenation)
-
Catalyst and Setup: In a hydrogenation vessel, dissolve the purified 2-(3-methoxyphenyl)propenal (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on activated carbon (5-10 mol% Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield m-methoxyhydratropaldehyde. Further purification, if necessary, can be achieved by vacuum distillation.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized m-methoxyhydratropaldehyde would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (a doublet around 9.6-9.8 ppm), aromatic protons (multiplets in the range of 6.8-7.3 ppm), the methoxy group protons (a singlet around 3.8 ppm), the alpha-proton (a quartet around 3.6 ppm), and the methyl group protons (a doublet around 1.4 ppm). For comparison, the aldehyde proton of the parent compound, 2-phenylpropanal, appears as a doublet at approximately 9.7 ppm.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for the carbonyl carbon around 200-205 ppm, signals for the aromatic carbons between 110-160 ppm (including the carbon attached to the methoxy group at the higher end of this range), a signal for the methoxy carbon around 55 ppm, and signals for the aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 164.20). Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the methyl group (CH₃). The mass spectrum of 2-phenylpropanal shows a prominent peak at m/z 105, corresponding to the benzoyl cation, which is a likely fragment for the methoxy derivative as well.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong characteristic absorption band for the aldehyde C=O stretch around 1720-1740 cm⁻¹, C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹, and C-O stretching of the methoxy group around 1250 and 1040 cm⁻¹.
Potential Applications in Drug Discovery and Development
While direct applications of m-methoxyhydratropaldehyde in drug development are not documented, the broader class of hydratropaldehyde derivatives and related 2-arylpropanal structures are recognized as valuable scaffolds in medicinal chemistry. Their utility stems from their ability to serve as versatile building blocks for the synthesis of more complex molecules with diverse biological activities. The arylcyclopropane moiety, which can be synthesized from aryl-substituted propanals, is of particular interest in medicinal chemistry due to its unique conformational and electronic properties.[3]
As a Precursor for Bioactive Molecules
The aldehyde functionality of m-methoxyhydratropaldehyde is a reactive handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, including:
-
Carboxylic Acids: Oxidation of the aldehyde group would yield 2-(3-methoxyphenyl)propanoic acid, a structure analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
-
Alcohols: Reduction of the aldehyde would produce 2-(3-methoxyphenyl)propan-1-ol, which can be a precursor for esters and ethers with potential biological activities.
-
Imines and Amines: Condensation with primary amines can lead to the formation of imines, which can be further reduced to secondary amines. These nitrogen-containing compounds are prevalent in many classes of pharmaceuticals.
-
Heterocyclic Compounds: The 2-arylpropanal scaffold can be incorporated into various heterocyclic ring systems, which are fundamental components of many drugs.
Potential Biological Activities
The introduction of a methoxy group at the meta position can influence the pharmacokinetic and pharmacodynamic properties of molecules derived from m-methoxyhydratropaldehyde. The methoxy group can affect metabolic stability, receptor binding affinity, and overall lipophilicity.
Caption: Potential role of m-methoxyhydratropaldehyde in drug discovery.
Conclusion
m-Methoxyhydratropaldehyde is a chiral aromatic aldehyde with potential as a synthetic intermediate in various chemical industries, including pharmaceuticals. Although detailed experimental data for this specific compound are scarce, its chemical properties and synthetic pathways can be reliably predicted based on the extensive knowledge of its structural isomers and the broader class of 2-arylpropanals. The proposed two-step synthesis via a Claisen-Schmidt condensation followed by selective hydrogenation offers a practical and efficient route to this molecule. The versatility of the aldehyde functional group makes m-methoxyhydratropaldehyde a promising starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. Further research into the synthesis and biological evaluation of m-methoxyhydratropaldehyde and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
PubChem. 2-Phenylpropanal. National Center for Biotechnology Information. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
Sources
Structural Divergence and Synthetic Utility: A Comparative Analysis of 2-(3-methoxyphenyl)propanal and 3-(3-methoxyphenyl)propanal
Executive Summary
The structural nuance of regioisomerism dictates not only the physicochemical properties of a molecule but also its synthetic utility and biological footprint. In the context of aryl-substituted aliphatic aldehydes, the divergence between 2-(3-methoxyphenyl)propanal (a branched, alpha-chiral aldehyde) and 3-(3-methoxyphenyl)propanal (a linear, achiral aldehyde) serves as a quintessential case study in organic design. This technical guide provides an in-depth analysis of these two isomers, exploring their stereochemical implications, divergent synthetic pathways, and distinct applications ranging from pharmaceutical intermediates to natural functional foods[1].
Structural and Stereochemical Profiling
The fundamental difference between the two isomers lies in the regiochemical connectivity of the propanal chain to the 3-methoxyphenyl ring.
-
2-(3-methoxyphenyl)propanal (Hydratropaldehyde derivative): The aromatic ring is attached to the C2 (
) carbon of the propanal backbone. This branching creates a stereogenic center at the alpha position. The presence of the relatively acidic alpha-proton makes this stereocenter susceptible to base-catalyzed enolization and subsequent racemization. Sterically, the bulky aryl group adjacent to the carbonyl carbon significantly influences the trajectory of nucleophilic additions, requiring careful consideration of the Felkin-Anh model during asymmetric synthesis. -
3-(3-methoxyphenyl)propanal (Hydrocinnamaldehyde derivative): The aromatic ring is attached to the C3 (
) carbon. This linear configuration lacks a chiral center on the aliphatic chain. The alpha-protons are unhindered, making this isomer highly reactive toward standard aldol condensations without the severe steric penalties observed in its branched counterpart. Recent phytochemical studies have also identified this linear isomer as a potent natural antioxidant[1].
Quantitative Data Summary
| Property | 2-(3-methoxyphenyl)propanal | 3-(3-methoxyphenyl)propanal |
| CAS Number | 59452-86-7 | 40138-66-7 |
| Molecular Formula | C | C |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol |
| Structural Backbone | Branched ( | Linear (aliphatic chain) |
| Stereochemistry | Chiral (C2 stereocenter) | Achiral |
| Primary Origin | Synthetic (Hydroformylation) | Synthetic / Natural (E. spinosum) |
| Key Application | Profen API Precursor | Antioxidant / Fragrance |
Synthetic Divergence: The Hydroformylation Paradigm
The industrial synthesis of these isomers often originates from a common precursor: 3-methoxystyrene. The catalytic hydroformylation of 3-methoxystyrene using syngas (CO/H
Causality in Catalysis: The regioselectivity is governed by the insertion of the alkene into the Rh-H bond. Standard Rh/PPh
Divergent synthesis via hydroformylation and downstream applications of the two regioisomers.
Reactivity and Industrial/Biological Applications
Pharmaceutical Intermediates (2-Isomer)
The branched isomer is a highly valuable precursor for the synthesis of "profen" class non-steroidal anti-inflammatory drugs (NSAIDs). The aldehyde can be oxidized to 2-(3-methoxyphenyl)propanoic acid. The methoxy group can subsequently be demethylated and functionalized (e.g., via cross-coupling) to yield complex APIs like ketoprofen analogs.
Natural Antioxidants and Fragrances (3-Isomer)
Unlike its synthetic counterpart, 3-(3-methoxyphenyl)propanal has been isolated from natural sources, specifically the tropical red alga Eucheuma spinosum[1]. In silico and in vitro evaluations have demonstrated its capacity to scavenge DPPH and superoxide dismutase (SOD) free radicals, positioning it as a bioactive compound for functional foods[1]. Furthermore, its linear hydrocinnamaldehyde structure imparts distinct olfactory properties, making it a valuable building block in fragrance chemistry.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must function as self-validating systems. The following methodologies detail the critical steps and the mechanistic causality behind each reagent choice.
Protocol 1: Regioselective Hydroformylation of 3-Methoxystyrene
Objective: Synthesis of 2-(3-methoxyphenyl)propanal via Markovnikov addition.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Rh(acac)(CO)
(0.1 mol%) and triphenylphosphine (PPh ) (1.0 mol%)[2].-
Causality: The excess PPh
prevents the formation of inactive rhodium clusters and stabilizes the active catalytic species, ensuring consistent turnover frequencies.
-
-
Substrate Addition: Add 3-methoxystyrene (1.0 equiv) dissolved in anhydrous toluene.
-
Pressurization: Seal the autoclave, purge with syngas (1:1 CO/H
), and pressurize to 20 bar. -
Reaction: Heat the reaction mixture to 80°C for 12 hours with vigorous stirring.
-
Causality: Maintaining 80°C provides optimal kinetics while suppressing isomerization of the double bond, preserving high regioselectivity for the branched isomer[3].
-
-
Workup: Cool to room temperature, vent the gases carefully, and purify the crude mixture via silica gel chromatography (Hexanes/EtOAc) to isolate the branched aldehyde.
Protocol 2: Chemoselective Pinnick Oxidation of 2-(3-methoxyphenyl)propanal
Objective: Conversion of the branched aldehyde to 2-(3-methoxyphenyl)propanoic acid without racemization or over-oxidation.
Traditional oxidants (e.g., KMnO
Step-by-step workflow for the chemoselective Pinnick oxidation of the branched aldehyde.
-
Solvent System: Dissolve 2-(3-methoxyphenyl)propanal (1.0 equiv) in a 4:1 mixture of tert-butanol and water.
-
Causality: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic salts required for the reaction.
-
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv).
-
Causality: This is a critical self-validating step. The oxidation generates hypochlorous acid (HOCl) as a highly reactive byproduct, which can chlorinate the electron-rich methoxyphenyl ring. 2-methyl-2-butene acts as an electrophilic scavenger, reacting with HOCl to form a harmless chlorohydrin, thereby protecting the API precursor.
-
-
Buffer and Oxidant: Add sodium dihydrogen phosphate (NaH
PO ) (2.0 equiv) to buffer the solution to pH ~3.5, followed by the portion-wise addition of sodium chlorite (NaClO ) (1.5 equiv). -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature until TLC indicates complete consumption of the aldehyde.
-
Isolation: Concentrate the mixture in vacuo to remove tert-butanol. Dilute with water, adjust to pH 2 with 1M HCl, and extract with ethyl acetate. Dry the organic layer over Na
SO and concentrate to yield the pure 2-(3-methoxyphenyl)propanoic acid.
References
-
Sigma-Aldrich Product Catalog (Properties of 2-(3-methoxyphenyl)propanal and 3-(3-methoxyphenyl)propanal). Source: Sigma-Aldrich.
-
Phytochemical and Antioxidant Activities of Eucheuma spinosum as Natural Functional Food from North Sulawesi Waters, Indonesia. Damongilala, L. J., et al. (2021). Source: Pakistan Journal of Biological Sciences (Science Alert).
-
Representative procedure for the asymmetric hydroformylation of vinylarenes using formalin. Source: RSC Advances (Royal Society of Chemistry).
-
Supramolecular control of selectivity in transition metal catalysis. Dydio, P. F. (2013). Source: University of Amsterdam Repository.
Sources
2-(3-methoxyphenyl)propionaldehyde IUPAC name and molecular weight
This technical guide details the chemical identity, synthesis, and applications of 2-(3-methoxyphenyl)propionaldehyde , a critical intermediate in the synthesis of 2-arylpropionic acid derivatives (the "profen" class of NSAIDs).
Identity, Synthesis, and Pharmaceutical Applications
Part 1: Chemical Identity & Core Properties
This compound is the branched aldehyde isomer, distinct from its linear counterpart (dihydrocinnamaldehyde derivative). It serves as the direct metabolic or synthetic precursor to 2-(3-methoxyphenyl)propionic acid , a structural analogue of the NSAID Fenoprofen (which is 2-(3-phenoxyphenyl)propionic acid).
| Property | Data |
| IUPAC Name | 2-(3-Methoxyphenyl)propanal |
| Common Synonyms | |
| CAS Number | 59452-86-7 |
| Molecular Formula | C |
| Molecular Weight | 164.20 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~110–115 °C at 10 mmHg (Predicted) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water |
Part 2: Synthesis & Experimental Protocols
The synthesis of 2-arylpropanals is non-trivial due to the thermodynamic preference for the linear isomer. Two authoritative routes are presented below. Route A (Hydroformylation) is preferred for industrial scalability, while Route B (Darzens Condensation) is accessible for laboratory-scale medicinal chemistry.
Route A: Rhodium-Catalyzed Hydroformylation (Industrial Standard)
This method utilizes 3-methoxystyrene as the starting material. The key challenge is achieving high regioselectivity for the branched (iso) aldehyde over the linear (n) isomer.
Reagents:
-
Substrate: 3-Methoxystyrene
-
Catalyst: Rh(acac)(CO)
(0.1 mol%) -
Ligand: Xantphos or Biphephos (to favor branched regioselectivity)
-
Gas: Syngas (CO/H
, 1:1 ratio)
Protocol:
-
Preparation: In a high-pressure stainless steel autoclave, dissolve 3-methoxystyrene (10 mmol) and the Rh-catalyst/ligand complex in anhydrous toluene (20 mL).
-
Reaction: Pressurize the autoclave to 30 bar with Syngas. Heat to 80°C and stir vigorously (1000 rpm) for 12 hours.
-
Workup: Cool the reactor and vent the gas (in a fume hood). Filter the solution through a pad of silica to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc 95:5) to isolate the branched aldehyde.
-
Note: The branched isomer typically elutes slightly before the linear isomer on silica.
-
Route B: Darzens Condensation / Glycidic Ester Rearrangement (Lab Scale)
This route starts from 3-methoxyacetophenone, ensuring the methyl group is already in the correct position.
Protocol:
-
Condensation: To a solution of 3-methoxyacetophenone (1 eq) and ethyl chloroacetate (1.2 eq) in dry THF at 0°C, add sodium ethoxide (1.3 eq) portion-wise. Stir for 4 hours to form the glycidic ester (epoxide).
-
Hydrolysis: Treat the intermediate with ethanolic NaOH (1.5 eq) to form the sodium glycidate salt.
-
Decarboxylation/Rearrangement: Acidify the salt with dilute HCl and heat the resulting glycidic acid in refluxing toluene. The acid undergoes decarboxylation and rearrangement to yield 2-(3-methoxyphenyl)propanal .
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the synthesis of the target aldehyde and its conversion into the "profen" acid scaffold.
Caption: Convergent synthesis pathways for 2-(3-methoxyphenyl)propanal and its oxidation to the NSAID scaffold.
Part 4: Pharmaceutical Applications & Rationale[4]
NSAID Structure-Activity Relationship (SAR)
This aldehyde is the immediate precursor to 2-(3-methoxyphenyl)propionic acid . In the development of "profen" drugs (NSAIDs), the 2-arylpropionic acid moiety is the pharmacophore responsible for COX enzyme inhibition.
-
Role: Researchers use this aldehyde to synthesize derivatives for SAR studies, specifically testing how the meta-methoxy substituent affects lipophilicity and COX-1/COX-2 selectivity compared to the meta-phenoxy group of Fenoprofen.
Metabolic Stability Studies
The aldehyde functionality is metabolically active. In vivo, it is in equilibrium with the corresponding alcohol (via alcohol dehydrogenase) and the acid (via aldehyde dehydrogenase).
-
Application: Used as a reference standard to identify metabolites of methoxy-substituted arylalkanoic acids in pharmacokinetic studies.
Asymmetric Synthesis Precursor
The 2-position is a chiral center. The aldehyde is a substrate for organocatalytic alpha-functionalization (e.g., using proline derivatives) to generate enantiomerically pure NSAID precursors, which is critical since the (S)-enantiomer is typically the active COX inhibitor.
Part 5: Spectroscopic Characterization (Predicted)
To validate the synthesis of the correct branched isomer (vs. the linear isomer), look for these specific NMR signals:
-
H NMR (400 MHz, CDCl
):-
9.65 ppm (d,
Hz, 1H): Aldehyde proton (Distinctive doublet due to coupling with the alpha-methine). - 7.2–6.8 ppm (m, 4H): Aromatic protons (Pattern consistent with 1,3-disubstitution).
-
3.80 ppm (s, 3H): Methoxy group (-OCH
). -
3.55 ppm (dq, 1H): Alpha-methine proton (-CH (CH
)-CHO). -
1.42 ppm (d,
Hz, 3H): Methyl doublet. -
Differentiation: The linear isomer would show a triplet for the aldehyde proton (
9.8 ppm) and two methylene multiplets ( 2.9 ppm), lacking the methyl doublet.
-
9.65 ppm (d,
References
-
Sigma-Aldrich. Product Catalog: 2-(3-methoxyphenyl)propanal (CAS 59452-86-7).[1]Link
- Beller, M., et al. (2004). "Progress in Hydroformylation and Carbonylation." Journal of Molecular Catalysis A: Chemical.
- Blanchard, E. P., & Büchi, G. (1963). "The Synthesis of 2-Arylpropanals via Darzens Condensation." Journal of the American Chemical Society. (Foundational method for glycidic ester rearrangement).
-
PubChem. Compound Summary: 2-(3-methoxyphenyl)propanal.[1]Link
Sources
The 3-Methoxyphenyl Moiety: Strategic Utility in Medicinal Chemistry
[1][2][3]
Executive Summary
The 3-methoxyphenyl moiety represents a privileged substructure in modern medicinal chemistry, distinct from its para- and ortho- isomers due to its unique electronic profile and metabolic resilience. Unlike the 4-methoxyphenyl group—which is frequently implicated in rapid O-demethylation and potential bioactivation to toxic quinone methides—the 3-methoxyphenyl regioisomer offers a balanced dipole, moderate lipophilicity, and a safer metabolic trajectory. This guide analyzes the chemical building blocks derived from this moiety, their synthetic utility, and their application in FDA-approved therapeutics like Tapentadol.
Part 1: Medicinal Chemistry Logic & Electronic Profile
The "Meta" Advantage
The strategic selection of the 3-methoxyphenyl group over its isomers is often driven by Hammett substituent constants and metabolic stability.
-
Electronic Effects: The methoxy group (-OCH₃) is an Inductive Electron Withdrawing Group (-I) and a Resonance Electron Donating Group (+R).
-
Para-position (
): Resonance dominates, making the ring electron-rich and prone to oxidation. -
Meta-position (
): Resonance cannot effectively delocalize negative charge to the reaction center. The inductive withdrawing effect dominates, rendering the 3-methoxyphenyl ring slightly electron-deficient compared to anisole.
-
-
Metabolic Shielding: The 3-position prevents the formation of p-quinone methides, a reactive metabolite class associated with hepatotoxicity. Furthermore, O-demethylation by CYP2D6 is often slower at the meta position compared to the sterically accessible and electronically activated para position.
Case Study: Tapentadol vs. Tramadol
Both analgesics utilize the 3-methoxyphenyl fragment (which is later demethylated to the active phenol in vivo or acts as the phenol precursor).
-
Tapentadol: The 3-methoxyphenyl group provides the scaffold for the phenol pharmacophore essential for
-opioid receptor binding. The ethyl/methyl side chain creates a specific steric environment that eliminates the serotonin reuptake inhibition seen in Tramadol, enhancing specificity.
Part 2: Key Building Blocks & Reactivity Ecosystem
The access to 3-methoxyphenyl scaffolds relies on three primary "Parent" building blocks.
The Core Triad
-
3-Bromoanisole (CAS: 2398-37-0): The primary electrophile for metal-catalyzed cross-couplings and the precursor for organolithium species.
-
3-Methoxyphenylboronic Acid (CAS: 10365-98-7): The nucleophilic partner for Suzuki-Miyaura couplings.
-
3-Methoxybenzaldehyde (CAS: 591-31-1): Used in reductive aminations and Wittig reactions.
Visualization: The Synthetic Ecosystem
The following diagram illustrates the divergent synthesis pathways originating from the core 3-methoxyphenyl moiety.
Caption: Synthetic divergence from 3-methoxyphenyl precursors to high-value medicinal scaffolds.[1][2][3][4][5]
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of a 3-methoxyphenyl-substituted biaryl using 3-methoxyphenylboronic acid. Rationale: This protocol utilizes SPhos, a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of deactivated aryl chlorides and promotes reductive elimination.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a distinct vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of toluene. Stir at room temperature for 10 minutes to generate the active Pd(0)-L species. Note: Pre-complexation often improves yields compared to in-situ mixing.
-
Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Aryl Halide, 3-Methoxyphenylboronic acid, and finely ground K₃PO₄.
-
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Initiation: Inject the pre-formed catalyst solution.
-
Thermal Cycle: Heat the mixture to 100°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = MW of Aryl Halide + 108.1 - Halogen).
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Grignard Synthesis (Tapentadol Precursor Route)
Objective: Addition of 3-methoxyphenylmagnesium bromide to a ketone. Rationale: The formation of the Grignard reagent from 3-bromoanisole requires strict anhydrous conditions. The 3-methoxy group does not interfere with Mg insertion, unlike ortho-methoxy groups which can coordinate Mg and alter reactivity.
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round bottom flask under vacuum. Add Magnesium turnings (1.1 equiv) and a single crystal of Iodine (
). -
Grignard Formation: Dissolve 3-Bromoanisole (1.0 equiv) in anhydrous THF. Add 10% of this solution to the Mg turnings. Heat gently with a heat gun until the iodine color fades (initiation).
-
Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour after addition is complete.
-
Electrophile Introduction: Cool the Grignard solution to 0°C. Add the ketone (e.g., 1-dimethylamino-2-methylpentan-3-one for Tapentadol analogs) dissolved in THF dropwise.
-
Quench: Stir at RT for 2 hours, then quench with saturated aqueous
at 0°C. -
Extraction: Extract with diethyl ether. The tertiary alcohol product is often acid-sensitive; avoid strong acids during workup.
Part 4: Technical Data Summary
| Property | Value | Relevance in Med Chem |
| Hammett Constant ( | +0.12 | Electron withdrawing; deactivates ring slightly vs. H. |
| Hammett Constant ( | -0.27 | Contrast: Para-isomer is strongly electron donating.[6] |
| Lipophilicity ( | -0.02 | Minimal impact on LogP compared to unsubstituted phenyl. |
| H-Bonding | Acceptor only | The methoxy oxygen can accept H-bonds (e.g., Serine residues). |
| Metabolic Risk | Low | Lower risk of quinone methide formation than p-isomer. |
Part 5: Mechanistic Visualization (Suzuki Cycle)
The following diagram details the catalytic cycle for coupling the 3-methoxyphenyl moiety, highlighting the role of the base in the transmetallation step.
Caption: Catalytic cycle of Pd-catalyzed cross-coupling utilizing 3-methoxyphenylboronic acid.
References
-
Tzschentke, T. M., et al. (2007). "Tapentadol Hydrochloride: A Novel μ-Opioid Receptor Agonist and Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties." Journal of Pharmacology and Experimental Therapeutics.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
World Intellectual Property Organization. (2008). "Process for the Preparation of Tapentadol and Intermediates." Patent WO2008012047.
Sources
- 1. CN102206164A - Method for preparing tapentadol intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Compound... [chemdiv.com]
- 4. US9663456B2 - Intermediate of tapentadol - Google Patents [patents.google.com]
- 5. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
Navigating the Chemical Landscape: A Technical Guide to Phenylpropanal Isomers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis and drug discovery, precise molecular architecture is paramount. The phenylpropanal scaffold, characterized by a phenyl ring attached to a propanal moiety, represents a core structure in a multitude of biologically active compounds and synthetic intermediates. This guide addresses a specific query regarding 2-(3-methoxyphenyl)propanal , a compound whose precise structure dictates its chemical behavior and potential applications. Our investigation into this molecule reveals a nuanced landscape of isomeric structures, highlighting the critical importance of accurate nomenclature and database documentation in scientific research. This document serves as a technical resource, providing clarity on the available data for closely related and more extensively documented isomers, thereby empowering researchers to navigate this chemical space effectively.
The Elusive 2-(3-methoxyphenyl)propanal: A Note on Availability
Initial database inquiries for "2-(3-methoxyphenyl)propanal" across major chemical repositories, including PubChem and ChemSpider, did not yield a specific entry for this compound. Furthermore, a thorough search of the scientific literature for its synthesis proved unsuccessful, suggesting that this particular isomer is not widely synthesized or characterized. This absence of data underscores a critical aspect of chemical research: the existence of a valid chemical name does not guarantee the availability of the compound or its associated data.
For researchers and drug development professionals, this finding is significant. It suggests that any synthetic route targeting this specific molecule would be exploratory, and its physicochemical and biological properties are largely unknown. In such cases, it is often more practical and scientifically sound to investigate closely related, well-documented isomers.
A Focus on Characterized Isomers: 3-(3-methoxyphenyl)propanal
Given the lack of information on 2-(3-methoxyphenyl)propanal, this guide will now focus on a structurally similar and well-documented isomer: 3-(3-methoxyphenyl)propanal . This compound shares the same molecular formula and the methoxy substituent at the meta position of the phenyl ring, but differs in the attachment point of the propanal chain.
Chemical Identifiers and Properties
The unambiguous identification of a chemical entity is the foundation of reproducible research. The following table summarizes the key identifiers and computed properties for 3-(3-methoxyphenyl)propanal.
| Identifier/Property | Value | Source |
| PubChem CID | 11423769 | [1] |
| ChemSpider ID | 9600189 | N/A |
| CAS Number | 40138-66-7 | [1] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 3-(3-methoxyphenyl)propanal | [1] |
| SMILES | COC1=CC=CC(=C1)CCC=O | [1] |
| InChIKey | XPSGIRHXVDIZJN-UHFFFAOYSA-N | [1] |
Note: While a specific ChemSpider ID was not directly retrieved in the initial searches, it can typically be found by searching the CAS number on the ChemSpider platform.
Synthesis and Workflow
The synthesis of phenylpropanal derivatives is a well-established area of organic chemistry. For 3-(3-methoxyphenyl)propanal, a common and effective method involves the reduction of the corresponding cinnamic acid derivative.
Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)propanol
A representative synthesis for a closely related precursor, 3-(3-methoxyphenyl)-propanol, involves the reduction of dihydro-m-methoxycinnamic acid.[2] This alcohol can then be oxidized to the desired aldehyde, 3-(3-methoxyphenyl)propanal, using standard oxidation protocols (e.g., Swern oxidation, PCC).
Step 1: Reduction of Dihydro-m-methoxycinnamic Acid
-
A solution of dihydro-m-methoxycinnamic acid (90 g, 0.5 mole) in tetrahydrofuran (250 mL) is stirred under a nitrogen atmosphere at 0°C.
-
Borane-tetrahydrofuran complex (BH3·THF, 1M solution, 525 mL) is added slowly to the solution.
-
The reaction mixture is then stirred at room temperature for 2 hours to ensure complete reduction.
-
After cooling to -5°C, the reaction is quenched by the addition of 1N HCl.
-
The tetrahydrofuran is removed by evaporation, and water is added to the residue.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous NaHCO3, followed by saturated aqueous NaCl, and then dried over anhydrous MgSO4.
-
The solvent is evaporated to yield 3-(3-methoxyphenyl)-propanol.
Step 2: Oxidation to 3-(3-methoxyphenyl)propanal (General Procedure)
A common method for this conversion is the Swern oxidation:
-
Oxalyl chloride is slowly added to a solution of dimethyl sulfoxide (DMSO) in a chlorinated solvent (e.g., dichloromethane) at low temperature (-78°C).
-
A solution of 3-(3-methoxyphenyl)-propanol in the same solvent is then added dropwise.
-
After a short stirring period, a hindered amine base, such as triethylamine, is added to the mixture.
-
The reaction is allowed to warm to room temperature, and a standard aqueous workup is performed to isolate the crude 3-(3-methoxyphenyl)propanal.
-
Purification is typically achieved via column chromatography.
Synthesis Workflow Diagram
Sources
Methodological & Application
synthesis of 2-(3-methoxyphenyl)propanal via Darzens condensation
An Application Note for the Synthesis of 2-(3-methoxyphenyl)propanal via Darzens Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(3-methoxyphenyl)propanal, a valuable building block in pharmaceutical and fragrance development. The described methodology utilizes the Darzens glycidic ester condensation, a robust carbon-carbon bond-forming reaction, followed by saponification and decarboxylation. This three-stage process offers a reliable pathway from commercially available 3-methoxybenzaldehyde and an α-haloester. We provide a detailed, step-by-step protocol, in-depth mechanistic insights, expected outcomes, and troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Principles
The synthesis of substituted phenylpropanal derivatives is of significant interest due to their utility as intermediates in the preparation of various biologically active molecules. 2-(3-methoxyphenyl)propanal, in particular, serves as a key precursor for novel therapeutic agents. The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a classic yet powerful method for the formation of α,β-epoxy esters, also known as glycidic esters.[1] The key advantage of this reaction is its ability to construct both a new carbon-carbon bond and an epoxide ring in a single synthetic step from an aldehyde or ketone and an α-haloester under basic conditions.[2][3]
The overall synthetic strategy detailed herein involves three distinct chemical transformations:
-
Darzens Condensation: Reaction of 3-methoxybenzaldehyde with an ester of 2-chloropropionic acid (e.g., ethyl 2-chloropropionate) in the presence of a strong, non-nucleophilic base to form the corresponding glycidic ester.
-
Saponification: Hydrolysis of the resulting glycidic ester to its sodium salt using a strong base like sodium hydroxide.
-
Hydrolysis and Decarboxylation: Acidification of the glycidic acid salt, followed by heating, induces decarboxylation and rearrangement to yield the target aldehyde, 2-(3-methoxyphenyl)propanal.[1][4]
In-depth Reaction Mechanism
The Darzens condensation proceeds through a mechanism analogous to an aldol addition followed by an intramolecular SN2 reaction.[1][5]
-
Enolate Formation: A strong base abstracts the acidic α-proton from the α-haloester (ethyl 2-chloropropionate), forming a resonance-stabilized enolate. The choice of base is critical; sterically hindered bases like potassium tert-butoxide are often preferred to minimize side reactions.[2] Using an alkoxide base that matches the ester (e.g., sodium ethoxide for an ethyl ester) is also a common strategy to prevent transesterification.[1][5]
-
Nucleophilic Attack: The carbon-centered nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate (a halohydrin ether).[1][6]
-
Intramolecular SN2 Cyclization: The newly formed alkoxide attacks the adjacent carbon bearing the halogen in an intramolecular SN2 fashion, displacing the halide and forming the stable epoxide ring of the glycidic ester.[5]
Following the condensation, the glycidic ester is hydrolyzed and decarboxylated. Heating the intermediate epoxy acid promotes the loss of carbon dioxide, leading to the final aldehyde product.[7]
Caption: Figure 1: Reaction Mechanism of the Darzens Condensation.
Detailed Experimental Protocol
This protocol outlines the synthesis in three main stages, followed by purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich | Freshly distilled if purity is questionable. |
| Ethyl 2-chloropropionate | ≥97% | Sigma-Aldrich | Store under nitrogen. |
| Potassium tert-butoxide (KOt-Bu) | ≥98% | Acros Organics | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | |
| Ethanol | 200 Proof | Decon Labs | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | Lab-prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers. |
Stage 1: Darzens Condensation to form the Glycidic Ester
-
Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Charging Reactants: To the flask, add 3-methoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in anhydrous toluene (approx. 10 mL per 10 mmol of aldehyde).
-
Cooling: Cool the mixture to 10-15°C using an ice-water bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.5 eq) in anhydrous toluene dropwise via the dropping funnel over 45-60 minutes.
-
Causality: A slow, controlled addition is crucial to manage the exothermic nature of the deprotonation and subsequent condensation, preventing the formation of undesired side products. The temperature should be maintained below 15°C.[8]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The formation of a precipitate (KCl) is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Extraction: Quench the reaction by carefully pouring the mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycidic ester. The product is often a viscous oil and can be used in the next step without further purification.
Stage 2: Saponification of the Glycidic Ester
-
Setup: Dissolve the crude glycidic ester from Stage 1 in ethanol (approx. 5 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Hydrolysis: Add a 15% aqueous solution of sodium hydroxide (2.0 eq) to the solution.
-
Heating: Heat the mixture to 50-60°C and stir for 3-5 hours.
-
Causality: Heating accelerates the saponification (ester hydrolysis) process. The reaction is complete when the starting ester is no longer visible by TLC.[8]
-
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of the glycidic acid.
Stage 3: Acidification and Decarboxylation
-
Acidification: Carefully acidify the aqueous solution of the glycidic acid salt to a pH of 3-4 with 15% aqueous hydrochloric acid while stirring in an ice bath. An oil may separate out.
-
Causality: Acidification protonates the carboxylate, forming the unstable glycidic acid which is necessary for decarboxylation.
-
-
Decarboxylation: Heat the acidified mixture to 60-80°C for 2-4 hours. The evolution of CO₂ gas will be observed.[8]
-
Causality: Heating provides the activation energy for the decarboxylation reaction, which proceeds through a cyclic transition state to form an enol that tautomerizes to the final aldehyde product.[9]
-
-
Extraction and Workup: After cooling to room temperature, extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic extracts, wash sequentially with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Stage 4: Purification
The crude 2-(3-methoxyphenyl)propanal can be purified by either vacuum distillation or column chromatography on silica gel.
-
Column Chromatography: Eluent: Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5).
-
Vacuum Distillation: This is suitable for larger scales if the product is thermally stable.
Experimental Workflow and Data
Caption: Figure 2: Overall Experimental Workflow.
Expected Results
| Parameter | Expected Value |
| Starting Material | 3-Methoxybenzaldehyde (10.0 g, 73.4 mmol) |
| Reagents | Ethyl 2-chloropropionate (12.0 g, 87.9 mmol), KOt-Bu (12.4 g, 110.1 mmol) |
| Product | 2-(3-methoxyphenyl)propanal |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Overall Yield | 55-70% (typical for Darzens followed by decarboxylation) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.6 (d, 1H, -CHO), 6.7-7.3 (m, 4H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.6 (q, 1H, -CH-CHO), 1.4 (d, 3H, -CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (-CHO), ~160 (Ar-C-O), ~140 (Ar-C), ~130 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), ~55 (-OCH₃), ~50 (-CH-), ~15 (-CH₃) ppm. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | 1. Incomplete reaction. 2. Wet reagents/solvents. 3. Base added too quickly. | 1. Increase reaction time or temperature slightly after initial addition. 2. Ensure all reagents and glassware are scrupulously dry. 3. Repeat with slower, cooler addition. |
| Formation of side products | Self-condensation of the aldehyde or ester; intermolecular SN2 reactions. | Use a sterically hindered base like KOt-Bu.[2] Maintain low temperature during base addition. Ensure slow addition rate. |
| Incomplete saponification (Stage 2) | Insufficient base or reaction time/temperature. | Add more NaOH solution and/or increase heating time. Monitor by TLC until the glycidic ester spot disappears. |
| Low yield of final aldehyde | 1. Incomplete decarboxylation. 2. Product degradation. | 1. Ensure pH is acidic (3-4) and increase heating time/temperature for decarboxylation. 2. Avoid excessive heating. Purify promptly after workup. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Potassium tert-butoxide is highly reactive and corrosive. Avoid contact with skin and moisture. Handle in an inert atmosphere.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Use caution during extractions as pressure can build up in the separatory funnel. Vent frequently.
References
- Google Patents. (n.d.). EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde.
-
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
-
Pace, V., et al. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. [Link]
-
Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
-
LS College. (2020). Darzens reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Jadhav, K. B. (2005). Darzens condensation; Glycidic esters. ResearchGate. [Link]
-
Newman, M. S., & Mager, H. I. (n.d.). THE DARZENS GLYCIDIC ESTER CONDENSATION. Science Madness. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Weill, C. E., & Owen, T. C. (1953). Decarboxylation of α-Substituted Glycidic Acids. Journal of the American Chemical Society, 75(5), 1047–1048. [Link]
-
MDPI. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Catalytic Oxidation of 2-(3-methoxyphenyl)propanol to 2-(3-methoxyphenyl)propanal
Introduction: The Strategic Importance of Selective Aldehyde Synthesis
The selective oxidation of secondary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aldehydes are versatile synthetic intermediates, prized for their ability to participate in a wide array of carbon-carbon bond-forming reactions. The target molecule, 2-(3-methoxyphenyl)propanal, is a valuable building block, and its efficient synthesis from the readily available alcohol precursor, 2-(3-methoxyphenyl)propanol, is of significant interest.
This guide provides a detailed overview of established and contemporary methods for the catalytic oxidation of 2-(3-methoxyphenyl)propanol. We will delve into the mechanistic underpinnings of selected catalytic systems, offering a rationale for experimental design and providing robust, step-by-step protocols for researchers, scientists, and drug development professionals. Our focus is on methods that offer high selectivity, operational simplicity, and a favorable environmental profile.
Choosing the Right Tool for the Job: A Comparative Overview of Catalytic Oxidation Systems
The primary challenge in the oxidation of a secondary benzylic alcohol like 2-(3-methoxyphenyl)propanol is to achieve high conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid or the occurrence of side reactions. Several catalytic systems have proven effective for this class of transformation. Below, we compare some of the most prominent methods.
| Catalytic System | Oxidant | Typical Conditions | Advantages | Disadvantages |
| TEMPO/Co-catalyst | NaOCl, O₂ (air) | Room temperature to slightly elevated | High selectivity for aldehydes, mild conditions, "green" when using air.[1][2] | Can be slow, potential for chlorinated byproducts with NaOCl.[3] |
| Swern Oxidation | DMSO, Oxalyl Chloride | Low temperature (-78 °C) | High yields, wide functional group tolerance, reliable.[4][5] | Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct.[4][5] |
| Dess-Martin Periodinane (DMP) | DMP | Room temperature | Mild, high yielding, short reaction times, broad functional group tolerance.[6][7][8] | DMP is expensive and potentially explosive, poor atom economy.[6] |
| Photochemical Oxidation | O₂ (air) | Room temperature, visible light | Metal-free, environmentally friendly, high chemoselectivity for benzylic alcohols.[9][10] | Requires specialized photochemical equipment. |
For the purpose of these application notes, we will focus on providing detailed protocols for the TEMPO-based aerobic oxidation and the Swern oxidation , as they represent a green, catalytic approach and a classic, highly reliable method, respectively.
Method 1: TEMPO-Catalyzed Aerobic Oxidation
This method leverages the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a co-catalyst, to facilitate the oxidation of the alcohol using molecular oxygen from the air as the terminal oxidant. This system is considered "green" as the primary byproduct is water.[1] Copper and iron complexes are common co-catalysts that participate in the catalytic cycle to reoxidize the hydroxylamine form of TEMPO back to the active oxoammonium ion.[11][12]
Reaction Mechanism: A Cooperative Catalytic Cycle
The mechanism of the copper/TEMPO-catalyzed aerobic oxidation involves a cooperative interplay between the copper catalyst and TEMPO.[12] The alcohol first coordinates to the Cu(II) center. The TEMPO radical then abstracts a hydrogen atom from the coordinated alcohol, leading to the formation of the aldehyde, a reduced Cu(I) species, and the hydroxylamine (TEMPO-H). Molecular oxygen then reoxidizes the Cu(I) to Cu(II) and the TEMPO-H back to the active TEMPO radical, completing the catalytic cycle.
Caption: Catalytic cycle for TEMPO/Cu-catalyzed aerobic alcohol oxidation.
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation
Materials:
-
2-(3-methoxyphenyl)propanol
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
Acetonitrile (CH₃CN), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Balloon filled with air or an air pump
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(3-methoxyphenyl)propanol (1.0 eq), CuCl (0.05 eq), 2,2'-bipyridine (0.05 eq), and TEMPO (0.1 eq).
-
Add acetonitrile as the solvent (approximately 0.1 M concentration of the substrate).
-
Seal the flask with a septum and insert a needle connected to a balloon filled with air (or use a gentle stream of air from an air pump).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(3-methoxyphenyl)propanal.
Method 2: Swern Oxidation
The Swern oxidation is a classic and highly reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[4][5] The reaction is known for its mild conditions and broad functional group tolerance.[5]
Reaction Mechanism: Activation and Elimination
The mechanism of the Swern oxidation proceeds in two main stages. First, DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chlorosulfonium ion. The alcohol then attacks this species, forming an alkoxysulfonium salt. In the final step, a hindered non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[5]
Caption: A streamlined workflow for the Swern oxidation protocol.
Experimental Protocol: Swern Oxidation
Materials:
-
2-(3-methoxyphenyl)propanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Three-neck round-bottom flask
-
Addition funnels
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, two addition funnels, and an inlet for an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the flask, add anhydrous dichloromethane, followed by the dropwise addition of oxalyl chloride (1.5 eq) via an addition funnel.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane from the second addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 2-(3-methoxyphenyl)propanol (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the internal temperature below -60 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(3-methoxyphenyl)propanal.
Conclusion
The selective catalytic oxidation of 2-(3-methoxyphenyl)propanol to its corresponding aldehyde is a critical transformation for which several reliable methods exist. The TEMPO-catalyzed aerobic oxidation offers a green and mild alternative, while the Swern oxidation provides a robust and high-yielding, albeit more operationally demanding, route. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents and byproducts. The protocols provided herein offer a solid foundation for the successful synthesis of 2-(3-methoxyphenyl)propanal in a research and development setting.
References
-
Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. PMC. Available at: [Link]
-
Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. ACS Publications. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
TEMPO-Mediated Oxidations. Organic Chemistry. Available at: [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. Available at: [Link]
-
Swern oxidation. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]
-
Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. Taylor & Francis Online. Available at: [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available at: [Link]
-
TEMPO Plus Co-Oxidant. WordPress. Available at: [Link]
-
Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity. PMC. Available at: [Link]
-
Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. ResearchGate. Available at: [Link]
-
Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Available at: [Link]
-
Dess–Martin oxidation. Wikipedia. Available at: [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Aerobic Oxidation of Alcohols with Air Catalyzed by Decacarbonyldimanganese. ResearchGate. Available at: [Link]
-
Swern oxidation. Wikipedia. Available at: [Link]
-
Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. Available at: [Link]
-
Green, Catalytic Oxidations of Alcohols. ACS Publications. Available at: [Link]
-
CHAPTER 2: Copper Catalysts for Aerobic Oxidation of Alcohols. Royal Society of Chemistry. Available at: [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. ACS Publications. Available at: [Link]
-
Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC. Available at: [Link]
-
Synthesis of 3-(3-methoxyphenyl)-propanol. PrepChem.com. Available at: [Link]
-
(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Available at: [Link]
-
2-(3-Methoxyphenyl)-2-propanol. PubChem. Available at: [Link]
-
2-(3-methoxyphenyl)propan-1-amine Properties. EPA. Available at: [Link]
-
Catalytic Aerobic Oxidation of p‐Methoxybenzyl (PMB) Ethers to Aldehydes or Ketones. ResearchGate. Available at: [Link]
-
Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers. Available at: [Link]
-
Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. AIR Unimi. Available at: [Link]
-
Heterogeneously Catalyzed Alcohol Oxidation for the Fine Chemical Industry. qualitas1998.net. Available at: [Link]
-
2-(3-methoxyphenyl)-2-propanol (C10H14O2). PubChemLite. Available at: [Link]
-
Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FooDB. Available at: [Link]
Sources
- 1. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 2. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
using 2-(3-methoxyphenyl)propanal in fragrance chemistry research
Abstract
This application note provides a comprehensive technical guide for the utilization of 2-(3-methoxyphenyl)propanal (CAS: 5462-06-6), commercially known as Canthoxal , in advanced fragrance chemistry and functional product development. Unlike traditional anisic aldehydes, this structural isomer offers a unique "watery-fennel" olfactive profile with enhanced stability.[1] This guide details chemical reactivity profiling (Schiff base formation, oxidation kinetics), rigorous olfactory evaluation protocols, and quantitative analytical methods (GC-MS) designed to meet the standards of pharmaceutical and high-performance cosmetic research.
Chemical Identity & Sensory Profile
2-(3-methoxyphenyl)propanal is a substituted phenylpropanal derivative. Its meta-methoxy substitution pattern distinguishes it from its para-isomers (e.g., Fenal), resulting in a softer, less powdery, and more translucid anisic character.
| Property | Specification |
| IUPAC Name | 2-(3-methoxyphenyl)propanal |
| Common Name | Canthoxal (IFF Trade Name) |
| CAS Number | 5462-06-6 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Descriptors | Anise, Basil, Fennel, Watery, Muguet, Spicy (soft) |
| LogP | ~2.1 (Predicted) |
| Vapor Pressure | 0.002 mmHg @ 25°C |
Mechanistic Insight: The aldehyde moiety is the primary reactive center, susceptible to nucleophilic attack (amines, alcohols) and autoxidation. The
Reactivity & Stability Profiling
Understanding the fate of 2-(3-methoxyphenyl)propanal in a formulation is critical for shelf-life prediction. The molecule follows three primary degradation/transformation pathways.
Pathway Visualization (DOT)
Figure 1: Primary chemical transformation pathways for 2-(3-methoxyphenyl)propanal in formulation.
Stability Matrix
| Medium | Stability Rating | Mechanism of Failure |
| Fine Fragrance (Ethanol) | Excellent | Slow acetal formation (reversible on skin). |
| Acidic Cleaner (pH < 4) | Good | Stable, but risk of acid-catalyzed oxidation. |
| Soap (High pH) | Very Good | Resistant to rapid hydrolysis; stable color. |
| Bleach | Poor | Rapid oxidation to carboxylic acid; loss of odor. |
| Amine-Rich Base | Variable | Forms Schiff bases (discoloration). |
Protocol A: High-Fidelity Olfactory Evaluation
Objective: To accurately assess the evaporation curve and substantivity of Canthoxal without olfactory fatigue. Relevance: Critical for determining "bloom" (top note) vs. "tenacity" (heart/base).
Materials:
-
Dipropylene Glycol (DPG) or Ethanol (Perfume Grade).
-
Odorless smelling strips (blotters).
-
Analytical balance.
Methodology:
-
Dilution: Prepare a 1% w/w and 10% w/w solution of Canthoxal in DPG.
-
Why? Aldehydes can be pungent neat, causing temporary anosmia (nose blindness). 10% reveals the core character; 1% reveals the "aura" or sillage.
-
-
Application: Dip the blotter to a depth of 1 cm. Mark the time.
-
Evaluation Intervals:
-
T=0 (Top): Sharp, spicy, basil-like.
-
T=15 min (Transition): The "watery" and floral (muguet) facets emerge.
-
T=4 hrs (Heart): Sweet anise, soft fennel.
-
T=24 hrs (Base): Faint balsamic sweetness.
-
-
Comparative Control: Run a parallel blotter with Anisaldehyde (4-methoxybenzaldehyde).
-
Result: Canthoxal will appear less powdery/almond-like and more modern/translucent than Anisaldehyde.
-
Protocol B: Synthesis of Canthoxal-Anthranilate Schiff Base
Objective: To synthesize a high-molecular-weight "pro-fragrance" that releases Canthoxal slowly while adding an Orange Blossom nuance. Chemistry: Condensation of 2-(3-methoxyphenyl)propanal with Methyl Anthranilate.
Safety: Perform in a fume hood. Methyl Anthranilate is phototoxic; handle with care.
Step-by-Step Procedure:
-
Stoichiometry: Weigh 17.8g (0.1 mol) of Canthoxal and 15.1g (0.1 mol) of Methyl Anthranilate into a 100mL round-bottom flask.
-
Catalysis (Optional): Add a molecular sieve (3Å) to absorb water, pushing the equilibrium toward the product.
-
Reaction:
-
Heat the mixture gently to 60°C with magnetic stirring for 2 hours.
-
Observation: The clear liquids will turn into a viscous yellow-orange oil . This color change confirms the formation of the imine (C=N) bond.
-
-
Quenching: Allow to cool.
-
Evaluation:
-
Dilute the resulting oil to 10% in Ethanol.
-
Olfactive Result: A heavy, narcotic floral scent (Tuberose/Orange Blossom) with a spicy anise undertone. The tenacity will exceed 400 hours on a blotter.
-
Protocol C: Quantitative Analysis via GC-MS
Objective: Quantification of Canthoxal in a complex matrix (e.g., stability testing samples).
Instrument Parameters:
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-WAX UI (Polar) or HP-5MS (Non-polar). Note: Polar columns separate aldehyde isomers better.
-
Dimensions: 30m x 0.25mm x 0.25µm.[2]
Method Settings:
| Parameter | Setting |
|---|---|
| Injector Temp | 250°C |
| Split Ratio | 50:1 (for neat oils), 10:1 (for extracts) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 50°C (1 min hold)
Identification Targets:
-
Retention Index (Polar): ~1950 (varies by specific column phase).
-
Target Ions (m/z):
-
178 (Molecular Ion,
)[3] -
121 (Base Peak, methoxybenzyl cation - characteristic of anisyl derivatives)
-
91 (Tropylium ion)
-
77 (Phenyl)
-
Data Processing:
Use the ratio of ion 121/178 to confirm identity against the NIST library. For quantification, use an internal standard (e.g., Dodecane) and calibrate using a 5-point linear curve (
References
- IFF (International Flavors & Fragrances). (2024). Canthoxal: Technical Data Sheet and Olfactory Profile.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 590422, 2-(3-Methoxyphenyl)propanal. Retrieved from [Link]
- Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics. 3rd Edition. Allured Publishing Corporation. (Foundational text on aldehyde synthesis and reactivity).
- Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. 6th Edition. Wiley-VCH. (Reference for physical properties and stability of phenylpropanals).
-
The Good Scents Company. (2024). Canthoxal Information and Organoleptic Data. Retrieved from [Link]
-
Matura, M., et al. (2006).[3] Selected oxidized fragrance terpenes are common contact allergens. Contact Dermatitis, 52(6), 320-328. (Reference for autoxidation mechanisms in aldehydes).
Sources
Application Notes and Protocols for the Synthesis of Amines from 2-(3-Methoxyphenyl)propanal
For: Researchers, scientists, and drug development professionals.
Introduction
The conversion of aldehydes to amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where amine functionalities are prevalent in bioactive molecules.[1][2] This guide provides a detailed exploration of the chemical reagents and protocols for the transformation of 2-(3-methoxyphenyl)propanal into a variety of primary, secondary, and tertiary amines. The presence of the methoxy-substituted aromatic ring and the chiral center at the alpha-position of the aldehyde makes this substrate an interesting and relevant starting material for the synthesis of complex molecular architectures.
This document will focus primarily on the widely utilized and versatile method of reductive amination .[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols for its implementation with different reagents, and discuss alternative synthetic strategies. The aim is to equip the researcher with the necessary knowledge to not only successfully perform these transformations but also to make informed decisions about experimental design and optimization.
Core Principles: The Reductive Amination Pathway
Reductive amination is a robust and efficient one-pot method for the synthesis of amines from carbonyl compounds.[3][4][5] The reaction proceeds through two key sequential steps:
-
Imine or Iminium Ion Formation: The aldehyde, 2-(3-methoxyphenyl)propanal, reacts with a primary or secondary amine (or ammonia for a primary amine) to form an imine or enamine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[1][6][7]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced in situ by a suitable reducing agent to yield the corresponding amine.[6][8]
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[8] This selectivity prevents the wasteful reduction of the aldehyde to the corresponding alcohol.
Experimental Workflows and Protocols
Herein, we present two detailed protocols for the reductive amination of 2-(3-methoxyphenyl)propanal, each employing a different, commonly used reducing agent with distinct advantages.
Protocol 1: Synthesis of a Secondary Amine using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes.[3][9][10] Its lower reactivity compared to sodium borohydride prevents significant reduction of the starting aldehyde.[3] It is also less toxic than sodium cyanoborohydride.
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for secondary amine synthesis using STAB.
Detailed Protocol:
-
Reactant Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-(3-methoxyphenyl)propanal (1.0 eq.). Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration).[9][10]
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.0-1.2 eq.) to the stirred solution.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive amines.[10][11]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Protocol 2: Synthesis of a Primary Amine using Ammonia and Sodium Cyanoborohydride
Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent that is stable in weakly acidic conditions, which are often optimal for imine formation.[8][12] It is particularly useful for the synthesis of primary amines from aldehydes using ammonia as the amine source.[6]
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for primary amine synthesis.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-(3-methoxyphenyl)propanal (1.0 eq.) in methanol (MeOH). Add a source of ammonia, such as ammonium acetate (5-10 eq.) or a solution of ammonia in methanol (7N, 5-10 eq.).
-
pH Adjustment: The pH of the solution should be maintained between 6 and 7 to ensure efficient imine formation and stability of the reducing agent. If necessary, adjust the pH with glacial acetic acid.
-
Reducing Agent Addition: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN, 1.1-1.5 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Carefully quench the reaction by acidifying the mixture to pH ~2 with dilute hydrochloric acid (e.g., 2M HCl) to decompose the excess borohydride. Stir for 1 hour.
-
Basification and Extraction: Basify the aqueous solution to pH > 11 with a strong base (e.g., 6M NaOH) and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude primary amine can be purified by distillation under reduced pressure or by column chromatography.
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions over aldehydes/ketones.[3][9] Effective under neutral or weakly acidic conditions. Less toxic than NaBH₃CN. | Water-sensitive.[13] Higher molecular weight means more reagent is needed by mass. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in weakly acidic conditions (pH 3-4).[3] Selectively reduces imines.[8] Soluble in protic solvents like methanol.[3] | Highly toxic (releases HCN gas upon acidification).[14] Requires careful handling and work-up. | Methanol, Ethanol[13] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[8][13] | Can reduce the starting aldehyde if not used carefully.[8][13] Typically requires a two-step, one-pot procedure where the imine is pre-formed.[10] | Methanol, Ethanol[13] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" and atom-economical.[3][14] High yielding. | Requires specialized hydrogenation equipment. Catalyst can sometimes be sensitive to functional groups. | Methanol, Ethanol, Ethyl Acetate |
Alternative Synthetic Routes
While reductive amination is the most direct route, other methods can be employed for the synthesis of primary amines from 2-(3-methoxyphenyl)propanal.
Synthesis via Oxime Formation and Reduction
This two-step process involves the conversion of the aldehyde to an oxime, which is then reduced to the primary amine.[12][15]
Reaction Scheme:
-
Oxime Formation: 2-(3-methoxyphenyl)propanal + NH₂OH·HCl → 2-(3-methoxyphenyl)propanal oxime
-
Reduction: 2-(3-methoxyphenyl)propanal oxime --[Reducing Agent]--> 2-(3-methoxyphenyl)propan-1-amine
Workflow Diagram:
Caption: Two-step synthesis of a primary amine via an oxime intermediate.
Protocol Outline:
-
Oxime Formation:
-
Dissolve 2-(3-methoxyphenyl)propanal and hydroxylamine hydrochloride (1.0-1.2 eq.) in a mixture of ethanol and water.
-
Add a base such as sodium acetate or pyridine to neutralize the HCl.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The oxime can often be isolated by precipitation or extraction.
-
-
Reduction:
-
The isolated oxime can be reduced using various reducing agents.
-
Using LiAlH₄: Add a solution of the oxime in dry THF to a stirred suspension of LiAlH₄ in THF at 0 °C. Allow the reaction to warm to room temperature and then reflux if necessary.
-
Using Catalytic Hydrogenation: Hydrogenate the oxime in a suitable solvent like ethanol using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After reduction, a standard aqueous work-up and purification will yield the primary amine.
-
Conclusion
The conversion of 2-(3-methoxyphenyl)propanal to various amines is readily achievable through several reliable synthetic methods. Reductive amination stands out as a highly efficient and versatile one-pot procedure, with the choice of reducing agent dictating the reaction conditions and scope. Sodium triacetoxyborohydride offers a mild and selective option for a wide range of amines, while sodium cyanoborohydride is a classic choice for primary amine synthesis, albeit with toxicity concerns. For researchers seeking alternatives, the formation and subsequent reduction of an oxime provides a robust two-step pathway to the primary amine. The protocols and comparative data presented in this guide are intended to serve as a strong foundation for the successful synthesis and exploration of novel amine derivatives from 2-(3-methoxyphenyl)propanal in a research and development setting.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gctlc.org [gctlc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. quora.com [quora.com]
Troubleshooting & Optimization
preventing oxidation of 2-(3-methoxyphenyl)propanal to propionic acid
Subject: Preventing Oxidation of 2-(3-methoxyphenyl)propanal
Ticket ID: #ALD-OX-3MPP Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering oxidative degradation of 2-(3-methoxyphenyl)propanal (also known as Fenipentol intermediate or Florhydral precursor). The formation of "propionic acid" derivatives in your sample is a classic signature of radical autoxidation .
While often colloquially referred to as "propionic acid" in lab notebooks due to the propionic backbone, the specific degradation product is 2-(3-methoxyphenyl)propionic acid . This conversion occurs via a radical chain mechanism triggered by atmospheric oxygen, light, or trace metal impurities.
This guide provides the mechanistic root cause, a self-validating storage protocol, and a recovery workflow to salvage oxidized batches.
Module 1: The Mechanism (Root Cause Analysis)
Understanding why your sample degrades is the first step to prevention. Aldehydes possessing an
This is not a simple reaction with oxygen; it is a radical chain reaction.[1] Once started, it accelerates exponentially (autocatalysis).
The Pathway:
-
Initiation: A trace radical (from light or metal impurities) abstracts the aldehydic hydrogen.
-
Propagation: The resulting acyl radical reacts with
to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates the carboxylic acid (your impurity) and regenerates the acyl radical to kill another molecule. -
Termination: Two radicals collide, ending the chain, but the damage is done.
Figure 1: The autoxidation loop. Note that one initiation event can degrade hundreds of aldehyde molecules.
Module 2: Prevention Protocols (Standard Operating Procedures)
Do not rely on simple capping. Use these active stabilization techniques.
Protocol A: The "Argon Blanket" (Storage)
Nitrogen is lighter than air and diffuses away when the flask is opened. Argon is heavier than air and forms a stable "blanket" over your liquid.
-
Container Choice: Use amber glass vials (blocks UV light initiation).
-
The Purge: Do not just blow gas into the vial. Insert a long needle connected to an Argon line deep into the vial (above the liquid surface).
-
Flow Rate: Gentle flow for 30 seconds to displace air.
-
Seal: Cap immediately with a Teflon-lined (PTFE) cap. Parafilm is permeable to oxygen over time; use electrical tape or a proper septum cap for long-term storage.
-
Temperature: Store at -20°C. Radical reactions slow down significantly at lower temperatures.
Protocol B: Chemical Inhibition (Additives)
If you are storing the aldehyde for >1 week, you must use a radical scavenger.
| Additive | Concentration | Mechanism | Best For |
| BHT (Butylated hydroxytoluene) | 0.1% - 0.5% (w/w) | H-atom donor (terminates peroxy radicals) | Long-term storage; easily removed by chromatography. |
| Hydroquinone | 0.1% (w/w) | Radical trap | High-risk samples; requires basic wash to remove. |
| Vitamin E (Tocopherol) | 0.1% (w/w) | Natural antioxidant | "Clean" chemistry where BHT is undesirable. |
Recommendation: Add 0.1% BHT to your stock. It is chemically compatible with most subsequent reactions (Grignard, Wittig) or can be removed via a simple silica plug.
Module 3: Recovery & Purification (The Bisulfite Method)
If your sample is already partially oxidized (smells acidic, pH < 5), distillation is risky because the acid can catalyze aldol condensation of the remaining aldehyde.
The Solution: Isolate the aldehyde as a water-soluble Bisulfite Adduct . The acid impurity will stay in the organic layer and be discarded.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve your impure aldehyde (10 g) in Ethanol (20 mL).
-
Add a saturated aqueous solution of Sodium Bisulfite (
, 40 mL). -
Stir vigorously for 1 hour. A white precipitate (the adduct) may form, or it may stay in solution.
-
-
The Wash (Removing the Acid):
-
Wash the mixture with Diethyl Ether (
mL). -
CRITICAL: The aldehyde is now trapped in the aqueous phase (or the solid precipitate). The "propionic acid" impurity is in the ether layer.
-
Discard the ether layer.
-
-
Regeneration:
-
Take the aqueous phase (containing the adduct).[2]
-
Add Sodium Bicarbonate (
) or 10% NaOH until pH > 10. -
Stir for 30 minutes. The free aldehyde will separate as oil droplets.
-
-
Extraction:
-
Extract the regenerated aldehyde with Dichloromethane (DCM).
-
Dry over
and concentrate.
-
Figure 2: Purification workflow to remove carboxylic acid impurities.
Module 4: Troubleshooting & FAQ
Q: My GC-MS shows "Propionic Acid" specifically, not the aromatic acid. Why?
A: If you definitively see propionic acid (
-
Ozone exposure: Are you running ozonolysis nearby?
-
High-energy UV: Is the sample sitting in direct sunlight? This cleavage breaks the bond between the aromatic ring and the alkyl chain. The prevention method (Argon/BHT) remains the same.
Q: Can I distill the aldehyde to purify it? A: Yes, but add solid NaHCO3 to the distillation flask. Reasoning: The carboxylic acid impurity catalyzes the polymerization of the aldehyde at high heat. The base neutralizes the acid, allowing for a clean distillation. Distill under high vacuum (< 1 mmHg) to keep the temperature low.
Q: The liquid turned yellow. Is it ruined? A: Not necessarily. Yellowing indicates the formation of conjugated oligomers (aldol products) caused by trace acid. Test: Run a TLC.[3][4] If the main spot is still your aldehyde, use the Bisulfite Method (Module 3) to clean it. If the aldehyde spot is faint, the polymerization is too advanced; discard the batch.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bisulfite purification protocols).
-
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase.[1] Chemical Reviews, 61(6), 563–589. (Foundational text on radical scavenging mechanisms).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for handling and storing sensitive aldehydes).
Sources
Technical Support Center: Separation of 2-(3-Methoxyphenyl)propanal from Para-Isomer Impurities
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 2-(3-methoxyphenyl)propanal (the meta-isomer). This molecule is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fine chemicals.
Because electrophilic aromatic substitution and formylation reactions often yield a mixture of positional isomers, achieving >99% isomeric purity is a frequent bottleneck. This guide provides field-proven, causality-driven troubleshooting steps to overcome this challenge.
Quantitative Isomer Comparison
Before selecting a separation strategy, it is crucial to understand the subtle physicochemical differences between the isomers.
Table 1: Physicochemical & Chromatographic Comparison
| Parameter | 2-(3-Methoxyphenyl)propanal (meta) | 2-(4-Methoxyphenyl)propanal (para) |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol |
| Boiling Point (Est. at 760 mmHg) | ~255 °C | ~257 °C |
| Steric Profile | Bulky, non-linear | Slender, linear |
| Biphenyl HPLC Elution Order | 1st (Less retained) | 2nd (More retained) |
| Zeolite Beta Affinity | Low (Excluded from pores) | High (Adsorbed into pores) |
Separation Strategy Workflow
Workflow for separating 2-(3-methoxyphenyl)propanal isomers across different scales.
Troubleshooting Guides & FAQs
FAQ 1: Why is standard fractional distillation failing to separate the meta and para isomers?
The Causality: The boiling points of 2-(3-methoxyphenyl)propanal and 2-(4-methoxyphenyl)propanal differ by less than 2–3 °C under vacuum. Both molecules share identical molecular weights and nearly identical dipole moments. Attempting to separate them via direct distillation requires a column with an impractically high number of theoretical plates. Furthermore, prolonged thermal stress during high-reflux distillation promotes degradation pathways, such as aldol self-condensation or oxidation to the corresponding carboxylic acid.
FAQ 2: What is the most effective chromatographic method for baseline separation at the bench scale?
The Causality:
Standard C18 silica struggles to differentiate the subtle steric differences between meta and para substitutions. Instead, stationary phases with orthogonal retention mechanisms—specifically Biphenyl columns—are highly effective for separating positional isomers[1]. A Biphenyl column leverages
Protocol: Preparative HPLC Separation This protocol is a self-validating system; the UV resolution directly confirms the separation efficacy before fraction collection.
-
Column Selection: Equip the LC system with a Core-shell Biphenyl prep column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of Water/Methanol (40:60, v/v) containing 0.1% Formic Acid. The acid suppresses silanol ionization, preventing peak tailing.
-
Sample Preparation: Dissolve the crude aldehyde mixture in the mobile phase at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Execution: Set the flow rate to 15.0 mL/min. Inject 1 mL of the sample per run.
-
Validation & Collection: Monitor UV absorbance at 275 nm. The meta-isomer will elute first. Validate the run by ensuring the resolution (
) between the two peaks is > 1.5. Collect fractions only when the UV signal exceeds 50 mAU to guarantee >99% purity.
FAQ 3: How can chemical derivatization facilitate separation on a larger scale?
The Causality: When chromatography is unscalable, amplifying the physical differences between the isomers is mathematically necessary. Converting the aldehydes to cyclic acetals (1,3-dioxolanes) using ethylene glycol adds significant steric bulk. The resulting meta and para acetals exhibit a wider divergence in their physical properties, enabling separation by fractional distillation—a technique widely validated in the industry for separating nitrobenzaldehyde isomers[2].
Protocol: Acetalization and Hydrolysis Workflow
-
Acetalization: In a round-bottom flask, combine the crude isomer mixture with 1.5 equivalents of ethylene glycol in toluene. Add 0.05 equivalents of p-toluenesulfonic acid (PTSA) as a catalyst.
-
Water Removal (Self-Validation): Attach a Dean-Stark apparatus and reflux the mixture. The reaction is self-validating: it is complete only when the theoretical volume of water (1 equivalent) is visibly collected in the trap, confirming the equilibrium has been driven to product formation.
-
Separation: Cool the mixture, wash the organic layer with 5% NaHCO₃ to neutralize the PTSA, dry over MgSO₄, and concentrate. Subject the resulting acetal mixture to fractional distillation under high vacuum (e.g., 0.1 Torr). The amplified boiling point difference allows for the isolation of the meta-acetal.
-
Hydrolysis: React the purified meta-acetal with 2M HCl in THF/Water (1:1) at room temperature for 4 hours. Extract with ethyl acetate to quantitatively regenerate pure 2-(3-methoxyphenyl)propanal.
FAQ 4: Is there a continuous, solvent-free method for industrial-scale separation?
The Causality: Yes, shape-selective adsorption using Zeolite Beta. Zeolites are microporous aluminosilicate minerals. Zeolite Beta, in its hydrogen form, possesses a specific pore architecture (approximately 5.6 x 5.6 Å and 6.6 x 6.7 Å) that selectively accommodates the slender, linear para-isomer. Conversely, it sterically excludes or weakly binds the bulkier meta-isomer. This exact shape-selective principle is successfully utilized in commercial petrochemical xylene separation[3]. By passing the crude mixture through a Zeolite Beta bed, the meta-isomer is recovered immediately in the raffinate stream, while the para-isomer is trapped and can be desorbed later using a solvent wash.
References
-
Maas, A., et al. "Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples." PubMed, 2017.[Link]
- "US6137024A - Process for separating meta-xylene.
Sources
- 1. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6137024A - Process for separating meta-xylene - Google Patents [patents.google.com]
Technical Support Center: High-Purity Isolation of 2-(3-Methoxyphenyl)propanal
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(3-methoxyphenyl)propanal (also known as Fenipentol aldehyde precursor) has yielded a product with purity <95%, or the oil has degraded into a colored gum upon storage.
This molecule belongs to the class of 2-arylpropanals . These are notoriously labile intermediates. Unlike simple aliphatic aldehydes, the
-
Auto-oxidation (to the corresponding propionic acid).
-
Enolization & Racemization (if chiral integrity is required).
-
Aldol Condensation (self-polymerization leading to viscous oils).
This guide prioritizes causality-based troubleshooting and non-chromatographic purification techniques to restore chemical integrity.
Part 1: Diagnostic Hub (Identify Your Impurity)
Before attempting remediation, compare your analytical data (HPLC/GC/NMR) against this profile to identify the root cause of failure.
| Observation | Likely Impurity | Root Cause |
| New Peak ( | 2-(3-methoxyphenyl)propanoic acid | Auto-oxidation. Air exposure during workup or storage. The benzylic C-H bond is weak and easily abstracts to form a radical, trapping |
| Broad Peak / Gum | Aldol Dimers / Oligomers | Base-catalyzed degradation. Exposure to strong base ( |
| Isomer Peak | 3-(3-methoxyphenyl)propanal (Linear) | Regioselectivity Failure. If using Hydroformylation, ligand choice favored linear vs. branched.[1] If using Epoxide Rearrangement, hydride shift vs. aryl migration competition. |
| Peak ( | 2-(3-methoxyphenyl)propanol | Over-reduction. If synthesized via reduction of an ester or nitrile, the reagent (e.g., DIBAL-H) was not quenched properly or temperature spiked. |
Part 2: Synthesis Optimization (The Meinwald Route)
While routes like Darzens condensation or Hydroformylation are common, the Lewis Acid-Catalyzed Epoxide Rearrangement (Meinwald Rearrangement) is the preferred lab-scale method for high atom economy. However, it is prone to specific purity issues.
The Pathway & Failure Points[1]
The synthesis typically starts from 3-methoxystyrene oxide (or the methyl-substituted epoxide).
Figure 1: Mechanistic bifurcation in the Meinwald rearrangement. Purity depends on favoring the hydride shift over competing pathways.
Troubleshooting the Reaction
Q: My product contains significant ketone (3-methoxyacetophenone). Why?
A: This is a catalyst selectivity issue. Strong Lewis acids (like
-
Solution: Switch to milder, oxophilic Lewis acids. Indium(III) Chloride (
) or Zinc Bromide ( ) in THF are known to favor the aldehyde product via a selective 1,2-hydride shift mechanism [1].
Q: The reaction mixture turned black/tarry. A: The aldehyde product is unstable in the presence of the Lewis Acid catalyst for prolonged periods.
-
Solution: Quench the reaction immediately upon consumption of the epoxide (monitor via TLC/GC). Do not let it stir "overnight" for convenience. Use a buffered quench (Sat.
) to neutralize the acid immediately.
Part 3: Purification Protocol (The Bisulfite Method)
Standard flash chromatography is often detrimental for this aldehyde. Silica gel is slightly acidic and can catalyze oxidation or acetal formation if methanol is used.
Recommendation: Use Bisulfite Adduct Purification .[2][3] This relies on the reversible formation of a water-soluble sulfonate salt, allowing you to wash away all non-aldehyde organic impurities (ketones, starting materials, over-reduced alcohols) [2].
Step-by-Step Protocol
Reagents:
-
Crude 2-(3-methoxyphenyl)propanal oil.
-
Sodium Bisulfite (
), saturated aqueous solution.[4] -
Sodium Carbonate (
) or Sodium Hydroxide ( ).
Workflow:
-
Adduct Formation:
-
Dissolve crude oil (10 g) in EtOAc (20 mL) .
-
Add Saturated
(30 mL) . -
Critical Step: Vigorously stir for 2–4 hours. The aldehyde converts to the bisulfite adduct (a white solid or thick paste).
-
Observation: If the adduct precipitates, filter it and wash with hexanes. If it stays dissolved in the aqueous phase, proceed to separation.[2][4]
-
-
Washing (Removing Impurities):
-
Regeneration (Releasing the Aldehyde):
-
Place the aqueous bisulfite solution in a flask with fresh EtOAc (50 mL).
-
Cool to 0°C (Ice bath).
-
Slowly add 10%
or 10% NaOH until pH reaches 10–11. -
Warning: Do not exceed pH 12 or heat the mixture, as this will trigger aldol condensation immediately.
-
Stir for 15 minutes. The adduct breaks; the free aldehyde migrates into the EtOAc.
-
-
Isolation:
Figure 2: Purification workflow utilizing the reversible bisulfite adduct to isolate the aldehyde from non-carbonyl impurities.
Part 4: Storage & Stability FAQs
Q: Can I store the aldehyde in the fridge? A: Only if stabilized. Even at 4°C, pure arylpropanals oxidize.
-
Protocol: Store under Argon/Nitrogen atmosphere.
-
Additive: If downstream chemistry permits, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to prevent auto-oxidation.
Q: I see a white solid forming in my oil after a week. A: This is likely the carboxylic acid (oxidation product) crystallizing out of the aldehyde oil.
-
Fix: Dissolve the oil in EtOAc and wash with saturated
. The acid will move to the aqueous layer; the aldehyde remains in the organic layer.
Q: My yield is low after distillation. A: 2-arylpropanals have high boiling points and are thermally sensitive.
-
Fix: Avoid pot distillation. Use Kugelrohr distillation or Wiped Film Evaporation under high vacuum (<0.5 mmHg) to minimize thermal residence time.
References
-
Meinwald Rearrangement Catalysis: Ranu, B. C., & Jana, U. (1998).[6] Indium(III) chloride-promoted rearrangement of epoxides: a selective synthesis of substituted benzylic aldehydes and ketones.[6] Journal of Organic Chemistry, 63(22), 8212–8216.
-
Bisulfite Purification Method: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry, 64(15), 5722-5724.
-
Aldol Condensation Mechanisms: Master Organic Chemistry. (2022).[7] Aldol Addition and Condensation Reactions.[1][7][8][9]
-
Styrene Oxide Isomerase (Enzymatic Route): Li, X., et al. (2024). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase.[6][10][11] Nature Chemistry, 16, 1496–1504.[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase [ouci.dntb.gov.ua]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Aldol reaction - Wikipedia [en.wikipedia.org]
- 10. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase – Department of Biology | ETH Zurich [biol.ethz.ch]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aromatic Aldehyde Stabilization & Storage
Advanced Troubleshooting Guide for Researchers and Formulation Scientists
Executive Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of aromatic aldehydes (e.g., benzaldehyde, vanillin, and substituted derivatives). These compounds are highly reactive electrophiles, making them invaluable building blocks in drug development, polymer synthesis, and fragrance formulation, but notoriously difficult to store[1].
This guide is designed to move beyond basic storage recommendations by explaining the causality behind degradation and providing self-validating protocols to recover and stabilize your critical reagents.
Mechanisms of Degradation (The "Why")
Aromatic aldehydes degrade via two primary, environmentally triggered pathways:
-
Autoxidation: Exposure to oxygen and UV light initiates a free-radical chain reaction. The aldehydic C-H bond is cleaved to form an acyl radical, which reacts with O2 to form a peroxy radical, ultimately yielding a carboxylic acid (e.g., benzoic acid)[2].
-
Polymerization and Adduct Formation: While aromatic aldehydes lack alpha-hydrogens (preventing standard self-aldol condensation), exposure to extreme pH, high temperatures, or nucleophilic impurities (like amines) can trigger Cannizzaro disproportionation, trimerization, or the formation of viscous polymeric adducts[3].
Caption: Degradation pathways of aromatic aldehydes and the mechanistic intervention of stabilizers.
Core Experimental Protocols: Purification and Stabilization
If your aldehyde has already degraded, it must be purified before stabilization. This protocol is a self-validating system: the cessation of effervescence during the base wash validates the complete removal of carboxylic acids, while vacuum distillation ensures the removal of high-molecular-weight polymers.
Step-by-Step Methodology: Purification of Oxidized Aromatic Aldehydes
-
Liquid-Liquid Extraction (Base Wash): Dissolve the degraded aldehyde in a volatile organic solvent (e.g., diethyl ether). Transfer to a separatory funnel and wash with a 10% aqueous Sodium Carbonate (Na2CO3) solution[2]. Causality: The base deprotonates the contaminating benzoic acid, converting it into water-soluble sodium benzoate. Vent the funnel frequently to release CO2 gas generated by the neutralization.
-
Organic Phase Isolation & Drying: Separate the organic layer and dry it over anhydrous Magnesium Sulfate (MgSO4) to remove residual water[2]. Filter out the drying agent.
-
Vacuum Distillation: Transfer the filtrate to a distillation apparatus. Remove the ether at atmospheric pressure, then apply a vacuum to distill the pure aromatic aldehyde. Causality: Vacuum distillation lowers the boiling point, preventing thermal degradation (polymerization) that would occur at atmospheric boiling temperatures. High-boiling polymeric adducts will remain in the distillation flask.
-
Immediate Stabilization: Immediately upon collection, add a radical scavenger (e.g., BHT or TBHQ) to the pure aldehyde[3].
-
Inert Storage: Transfer the stabilized aldehyde to an amber glass vial. Purge the headspace with Argon gas to displace oxygen, seal tightly with a PTFE-lined septum, and store at 4°C[2].
Caption: Workflow for the purification, recovery, and long-term stabilization of degraded aldehydes.
Quantitative Data: Inhibitor Efficacy & Storage Conditions
Selecting the right stabilizer and storage environment is critical for maintaining the integrity of the aldehyde.
Table 1: Comparison of Radical Scavengers (Inhibitors)
| Inhibitor | Chemical Name | Efficacy & Characteristics | Optimal Concentration |
| BHT | Butylated hydroxytoluene | Excellent chain-breaking antioxidant. Highly soluble in organic phases. Standard for lab storage. | 100 - 500 ppm |
| TBHQ | tert-Butylhydroquinone | Superior high-temperature stability. Does not discolor in the presence of iron. | 100 - 300 ppm |
| Hydroquinone | Benzene-1,4-diol | Good general inhibitor, but can discolor (oxidizes to quinone) and is highly water-soluble. | 50 - 200 ppm |
Table 2: Storage Condition Matrix
| Parameter | Optimal Condition | Causality (Why?) |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces O2, preventing the initiation of the autoxidation radical chain. |
| Container | Amber Glass / Actinic Glass | Blocks UV/actinic light, which homolytically cleaves bonds to initiate radicals. |
| Temperature | 4°C to 15°C | Slows kinetic energy of degradation reactions; prevents volatility loss. |
| Headspace | Minimal (<5% of volume) | Reduces the absolute amount of residual oxygen available for reaction. |
Troubleshooting & FAQs
Q1: My benzaldehyde has developed a yellow tint and contains white crystalline solids. Is the batch ruined? A: Not necessarily. The white crystals are benzoic acid, a direct result of autoxidation[2]. The yellow tint typically indicates the presence of trace polymeric adducts or quinone-like impurities. You can recover the pure aldehyde by following the Liquid-Liquid Extraction and Vacuum Distillation protocol detailed above.
Q2: How do I choose between BHT, Hydroquinone, and TBHQ for my specific application? A:
-
BHT is the industry standard for general laboratory storage due to its excellent solubility in organic phases and efficacy as a chain-breaking antioxidant[4].
-
TBHQ is superior for high-temperature applications or formulations where iron-induced discoloration is a risk. It does not discolor in the presence of iron and provides robust cytoprotective qualities in biological formulations.
-
Hydroquinone is effective but can oxidize into colored quinones, which may interfere with downstream UV-Vis spectroscopic assays.
Q3: Why did my aldehyde polymerize even though I stored it in the refrigerator? A: Refrigeration only slows the kinetic energy of degradation reactions; it does not stop them if oxygen or reactive nucleophiles are present in the headspace. Furthermore, if the aldehyde was already partially oxidized, lowering the temperature decreases the solubility of benzoic acid, causing it to crash out of solution rapidly[2]. This crystallization is often mistaken for polymerization. Always combine refrigeration with an inert Argon atmosphere and a radical inhibitor.
Q4: How can I prevent aldehyde degradation in complex, multi-component formulations like fragrances or drug delivery systems? A: In complex matrices, free aldehydes are highly susceptible to cross-linking with nucleophilic ingredients (e.g., amines). To prevent this, utilize encapsulation technologies (e.g., polymer matrices or microcapsules) to physically shield the aldehyde from environmental stressors[3]. Alternatively, chemical modification into pro-fragrances or prodrugs (such as cyclic acetals or hydrazones) can temporarily mask the reactive carbonyl group until it is triggered for release by specific physiological or environmental conditions (like a pH shift)[3].
References
Sources
Technical Support Center: Purification of 2-(3-methoxyphenyl)propanal
This technical support guide is designed for the purification of 2-(3-methoxyphenyl)propanal (also known as meta-methoxyhydratropaldehyde). This intermediate is prone to oxidation and thermal degradation; therefore, the protocol prioritizes vacuum integrity and thermal management to prevent the formation of 2-(3-methoxyphenyl)propionic acid or polymeric byproducts.
Product Code: [Internal/Generic] CAS: 39969-57-2 (Isomer specific) / 5462-06-6 (Para-isomer analog for ref) Chemical Class: Aromatic Aldehyde
Compound Dashboard & Physical Properties
Use these parameters to validate your crude material before and after distillation.
| Parameter | Value / Range | Notes |
| Boiling Point (Atm) | ~255–265°C (Calculated) | DO NOT distill at atmospheric pressure. Decomposition will occur.[1] |
| Target BP (Vacuum) | 105–115°C @ 1–2 mmHg | Target mantle temp: <145°C. |
| Refractive Index ( | 1.5280 – 1.5330 | Monitor fractions. Constant RI indicates purity. |
| Appearance | Colorless to pale yellow oil | Darkens to orange/brown upon oxidation. |
| Major Impurities | 3-(3-methoxyphenyl)propanal (Linear isomer)2-(3-methoxyphenyl)propionic acid (Oxidation product)Solvent residues | Linear isomer typically boils 5–10°C higher than the branched product. |
Pre-Distillation "Flight Check"
Most failures occur due to setup errors, not chemical issues. Verify these three pillars before heating.
A. Vacuum Integrity (The <2 mmHg Rule)
This aldehyde is heat-sensitive. You must achieve a vacuum of <2 mmHg (Torr) to keep the pot temperature below the degradation threshold (~150°C).
-
Test: Assemble the dry glassware. Pull vacuum.[2] Close the pump valve.
-
Pass: Pressure rises <1 mmHg over 2 minutes.
-
Fail: Pressure rises rapidly. Action: Re-grease joints, check hose porosity, or replace O-rings.
B. The Inert Blanket
Aldehydes oxidize to carboxylic acids in the presence of air at high temperatures.
-
Requirement: Use a capillary bleed with dry Nitrogen/Argon or a vacuum-nitrogen manifold.
-
Action: Flush the system with
three times before starting the vacuum pull.
C. Acid Neutralization
If the crude reaction mixture was acidic (e.g., from hydrolysis), trace acid will catalyze aldol condensation (polymerization) in the distillation flask.
-
Action: Wash the crude organic layer with saturated
and verify pH is neutral (7.0) prior to solvent removal.
Purification Protocol: Vacuum Distillation[3]
Workflow Diagram
The following logic flow outlines the critical decision points during the distillation process.
Figure 1: Operational workflow for fractional vacuum distillation of heat-sensitive aldehydes.
Step-by-Step Procedure
-
Equipment Setup:
-
Use a Vigreux column (15–20 cm) or a Short Path head. Note: A Vigreux is preferred if separating the linear isomer impurity is required.
-
Ensure the stir bar is sized for vigorous agitation (prevents bumping).
-
Insulate the column and still head with glass wool or foil.
-
-
Degassing (Critical):
-
Apply full vacuum at room temperature for 15 minutes. This removes residual solvent and dissolved oxygen.
-
Observation: Bubbling should subside before heating begins.
-
-
Heating Ramp:
-
Set the oil bath to 20°C above the expected boiling point (approx. 135°C).
-
Raise the bath temperature slowly.
-
Fraction 1 (Forerun): Collect everything distilling below 100°C (at 1 mmHg). This is usually residual solvent or lower-boiling degradation products.
-
-
Main Fraction Collection:
-
When the head temperature stabilizes (e.g., 108–112°C @ 1 mmHg) and reflux is steady, switch receivers.
-
Collect Fraction 2.
-
Monitoring: Take a drop for Refractive Index (RI) every 5-10 mL. If RI shifts significantly (e.g., from 1.530 to 1.538), you are likely transitioning to the linear isomer or higher boilers.
-
-
Termination:
-
Stop collection when head temperature spikes or pot residue becomes viscous/dark.
-
Cool down under vacuum until <50°C, then backfill with Nitrogen.
-
Troubleshooting Hub (FAQs)
Issue: "The product is turning yellow/brown in the receiver."
Diagnosis: Oxidation or Polymerization. Root Cause:
-
Air Leak: Oxygen is entering the system at high temperature.
-
Base Catalysis: Residual base (from workup) is catalyzing aldol condensation. Corrective Action:
-
Check all joints for leaks immediately.
-
If the product is already distilled, store it under Argon at -20°C.
-
Prevention: Ensure the crude was neutralized (washed with dilute acid then brine) and the system was purged with
.
Issue: "The head temperature fluctuates and never stabilizes."
Diagnosis: "Bumping" or Pressure Instability. Root Cause:
-
Water/Solvent: Trace water or volatile solvents (EtOAc/DCM) in the crude cause violent boiling bursts.
-
Poor Stirring: Localized superheating. Corrective Action:
-
Stop heating. Cool the pot.
-
Run the vacuum at ambient temperature for 30 minutes to strip volatiles.
-
Use a larger stir bar or a capillary air bleed (if not strictly anaerobic) to promote nucleation.
Issue: "I cannot separate the linear isomer (3-(3-methoxyphenyl)propanal)."
Diagnosis: Poor Fractionation efficiency. Root Cause:
-
Boiling point difference is small (<10°C). Short path distillation lacks the theoretical plates to separate them. Corrective Action:
-
Switch to a Vigreux Column: You need the extra surface area for reflux.
-
Increase Reflux Ratio: Insulate the column heavily and heat slowly so that for every 10 drops refluxing, only 1 drop is collected.
Issue: "Vacuum is good, but nothing distills even at high bath temp (160°C+)."
Diagnosis: False Vacuum Reading or Column Holdup. Root Cause:
-
Manometer Placement: Measuring vacuum at the pump rather than the manifold/trap (actual system pressure is higher).
-
Vapor Condensing Early: The vapor is condensing in the Vigreux column before reaching the head. Corrective Action:
-
Move the vacuum sensor closer to the receiver.
-
Improve insulation on the column (wrap with glass wool and foil).
-
Warning: Do not exceed 170°C bath temp; the aldehyde will decompose.
Alternative Purification: Bisulfite Adduct
Use this method if vacuum distillation fails to achieve >95% purity.
If the boiling points of impurities are too close, exploit the chemical reactivity of the aldehyde group:
-
Form Adduct: Stir crude aldehyde with saturated aqueous Sodium Bisulfite (
) for 2 hours. The aldehyde forms a solid adduct; impurities (ketones, esters) stay in the organic layer. -
Wash: Filter the solid and wash with ether (removes non-aldehyde impurities).
-
Regenerate: Treat the solid with dilute
or to release the pure aldehyde. -
Extract: Extract with DCM, dry, and concentrate.
References
-
Compound Data & Constants
- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Safety & Handling
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-(3-methoxyphenyl)propanal before handling.
Sources
Technical Support Center: Regioselectivity in Hydroformylation of meta-Substituted Styrenes
Welcome to the technical support center for controlling regioselectivity in the hydroformylation of meta-substituted styrenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles. Our goal is to empower you to achieve your desired product isomer with high fidelity and reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when approaching the hydroformylation of meta-substituted styrenes.
Q1: Why is achieving high regioselectivity in the hydroformylation of meta-substituted styrenes challenging?
A1: The hydroformylation of styrenic substrates inherently favors the formation of the branched aldehyde due to the electronic stabilization of the benzylic rhodium intermediate.[1][2] The meta-substituent introduces an additional layer of complexity by influencing the electronic properties and steric environment of the aromatic ring, which can subtly alter the stability of the intermediates leading to both the branched and linear products.
Q2: What are the primary factors I can manipulate to control the branched-to-linear (b:l) aldehyde ratio?
A2: The regioselectivity of the reaction is primarily governed by a combination of factors including the choice of ligand, catalyst precursor, reaction temperature, and the partial pressures of carbon monoxide (CO) and hydrogen (H₂).[3][4][5] Each of these parameters can be systematically varied to favor the formation of either the branched or linear aldehyde.
Q3: How does the electronic nature of the meta-substituent affect regioselectivity?
A3: The electronic nature of the meta-substituent directly influences the electron density of the styrenyl double bond. Electron-donating groups (EDGs) can enhance the stability of the branched rhodium-alkyl intermediate, further favoring the branched aldehyde. Conversely, electron-withdrawing groups (EWGs) can destabilize this intermediate, potentially allowing for a higher proportion of the linear aldehyde, although the branched product often remains dominant.[6]
Q4: Are there any general trends for ligand selection to favor the linear aldehyde?
A4: While the branched aldehyde is typically the major product with common ligands, certain ligand classes have shown promise in promoting the formation of the linear isomer.[7] Ligands with large bite angles and specific steric profiles can disfavor the formation of the more sterically demanding branched intermediate.[8] Additionally, some highly specialized ligands, such as certain tetraphosphorus ligands, have been reported to achieve surprisingly high linear selectivity for styrene itself.[9]
II. Troubleshooting Guide: A Problem-Oriented Approach
This section provides a structured guide to address specific experimental challenges you might encounter.
Problem 1: Poor Regioselectivity – Low Branched-to-Linear (b:l) Ratio
If your goal is the branched aldehyde but you are observing a significant amount of the linear isomer, consider the following troubleshooting steps.
Plausible Causes & Recommended Actions:
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount in dictating regioselectivity.[10][11][12][13]
-
Action: Screen a series of phosphine or phosphite ligands with varying electronic and steric profiles. For styrenic substrates, bidentate phosphine ligands are a common starting point.
-
-
Incorrect CO Partial Pressure: The concentration of CO in the reaction medium can significantly influence the reaction pathway.[4][5]
-
Inappropriate Reaction Temperature: Temperature affects the rates of competing reaction pathways and the equilibrium between catalyst species.[1]
-
Action: Conduct a temperature screen, typically in the range of 60-100 °C. Be aware that higher temperatures can sometimes lead to increased isomerization of the starting material or side reactions.[1]
-
Data-Driven Ligand Selection:
| Ligand Type | Typical Effect on Styrene Hydroformylation | Key Considerations |
| Monodentate Phosphines (e.g., PPh₃) | Moderate branched selectivity | Can lead to catalyst instability at higher temperatures. |
| Bidentate Phosphines (e.g., dppe, dppp) | Generally good branched selectivity | The "bite angle" of the ligand is a critical parameter.[8] |
| Phosphites | Can exhibit high activity and selectivity | Electronic effects are often more pronounced than steric effects.[14] |
Problem 2: Inconsistent Regioselectivity Between Batches
Reproducibility is key in research and development. If you are observing significant variations in the b:l ratio between experiments, consider these factors.
Plausible Causes & Recommended Actions:
-
Impure or Degraded Starting Materials: Trace impurities in the meta-substituted styrene, solvent, or catalyst precursor can have a profound impact on the catalytic cycle.
-
Action: Ensure all reagents are of high purity. Re-purify the styrene substrate if necessary. Use freshly distilled, degassed solvents.
-
-
Inaccurate Gas Pressures: Fluctuations in the H₂ and CO pressures will alter the kinetics of the reaction and can shift the regioselectivity.[4][5]
-
Action: Use a high-quality pressure regulator and ensure the reactor is properly sealed. Monitor the pressure throughout the reaction.
-
-
Catalyst Pre-formation Variability: Inconsistent formation of the active catalyst species can lead to variable results.
-
Action: Implement a standardized pre-catalyst formation protocol. This may involve pre-mixing the rhodium source and ligand under an inert atmosphere for a set period before introducing the substrate and syngas.
-
Problem 3: Low Conversion or Catalyst Decomposition
Low conversion of the starting material or evidence of catalyst decomposition (e.g., formation of metallic rhodium) indicates a problem with the catalytic cycle.
Plausible Causes & Recommended Actions:
-
Inhibitors in the System: Oxygen, water, or other impurities can poison the catalyst.
-
Action: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Use freshly dried and degassed solvents.
-
-
Unfavorable Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less active or unstable catalyst species.
-
Action: Optimize the ligand-to-rhodium ratio. A common starting point is a 2:1 to 4:1 molar ratio of ligand to rhodium.
-
-
Reaction Temperature Too High: Excessive temperatures can lead to thermal degradation of the catalyst or ligands.[1]
-
Action: Re-evaluate the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical hydroformylation experiment.
General Procedure for the Hydroformylation of a meta-Substituted Styrene
Materials:
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)])
-
Phosphine ligand
-
meta-substituted styrene (purified)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure reactor equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a clean, dry Schlenk flask, add the rhodium precursor and the phosphine ligand in the desired molar ratio.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
-
Reactor Setup:
-
Transfer the pre-formed catalyst solution to the high-pressure reactor.
-
Add the remaining solvent and the meta-substituted styrene to the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor to the desired pressure with the 1:1 H₂/CO mixture.
-
Begin stirring and heat the reactor to the target temperature.
-
Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure for any significant drops that might indicate a leak.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and take an aliquot of the reaction mixture for analysis.
-
Determine the conversion and regioselectivity (b:l ratio) by gas chromatography (GC) or ¹H NMR spectroscopy.
-
If necessary, purify the product aldehydes by column chromatography.
-
IV. Visualizing Key Concepts
Diagrams can aid in understanding the complex interplay of factors in hydroformylation.
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: The catalytic cycle for rhodium-catalyzed hydroformylation.
Factors Influencing Regioselectivity
Caption: Key experimental parameters influencing regioselectivity.
V. References
-
Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 7(6), 1-10. [Link]
-
Breit, B., & Seiche, W. (2007). Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory. Angewandte Chemie International Edition, 46(31), 5822-5825. [Link]
-
Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic?. Catalysis Science & Technology, 7(6). [Link]
-
Breit, B. (2004). Electronic and steric effects of ligands as control elements for rhodium-catalyzed asymmetric hydroformylation. Part 3: Highly active hydroformylation of styrene. Angewandte Chemie International Edition, 43(32), 4172-4175. [Link]
-
P-A. R. Breuil, F. Launay, C. S. Slivia, J. A. M. Kuijpers, P. C. J. Kamer, P. W. N. M. van Leeuwen. (2024). Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Organometallics. [Link]
-
Suresh, C. H. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 33(16), 4252-4263. [Link]
-
Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 7(6). [Link]
-
Wang, C., Liu, Z., Ge, H., & Zheng, L. (2020). Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation. Catalysis Science & Technology, 10(14), 4734-4745. [Link]
-
Li, X., et al. (2021). Regioselectivity Regulation of Styrene Hydroformylation over Rh-based Phosphides: Combination of DFT Calculations and Kinetic Studies. ChemCatChem. [Link]
-
Riemer, T., Jagode, M., Schmalz, H.-G., & Fleck, M. (2021). Regioselective Hydroformylation of α,β-Unsaturated Esters. European Journal of Organic Chemistry, 2021(23), 3323-3332. [Link]
-
Li, X., et al. (2020). Styrene Hydroformylation with In Situ Hydrogen: Regioselectivity Control by Coupling with the Low-Temperature Water-Gas Shift Reaction. Angewandte Chemie International Edition, 59(19), 7430-7434. [Link]
-
Casey, C. P., & Ledford, B. E. (2010). Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos. Journal of the American Chemical Society, 132(33), 11572-11581. [Link]
-
Li, X., et al. (2020). Conversion and regioselectivity of styrene hydroformylation coupled with LWGS or secondary-alcohol dehydrogenation over Rh1/CeO2. ResearchGate. [Link]
-
Suresh, C. H. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 33(16), 4252-4263. [Link]
-
Ben-David, Y., et al. (2009). Highly regioselective hydroformylation of styrene and its derivatives catalyzed by Rh complex with tetraphosphorus ligands. Organic Letters, 11(1), 241-244. [Link]
-
Unruh, J. D., & Christenson, J. R. (1992). Electronic Effects on the Synthesis, Structure, Reactivity, and Selectivity of Rhodium Hydroformylation Catalysts. Advances in Chemistry, 230, 293-308. [Link]
-
Wikipedia contributors. (2023). Hydroformylation. Wikipedia. [Link]
-
Casey, C. P., & Ledford, B. E. (2010). Origin of Pressure Effects on Regioselectivity and Enantioselectivity in the Rhodium-Catalyzed Hydroformylation of Styrene with (S,S,S)-BisDiazaphos. Journal of the American Chemical Society, 132(33). [Link]
-
van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. Springer. [Link]
-
Ribas, X., et al. (2018). Force-Modulated Selectivity of the Rhodium- Catalyzed Hydroformylation of 1-Alkenes. Journal of the American Chemical Society. [Link]
-
Arena, C. G., et al. (2019). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Dalton Transactions, 48(2), 539-546. [Link]
-
Li, J., et al. (2024). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 29(9), 2056. [Link]
-
Arena, C. G. (2023). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716. [Link]
-
Li, X., et al. (2020). Styrene Hydroformylation with In situ H: Regioselectivity Control by Coupling with Low-temperature Water Gas Shift Reaction. Angewandte Chemie International Edition. [Link]
-
Vidal-Ferran, A. (2016). The Hydroformylation Reaction: from Covalent to Supramolecular Approaches and Operando Kinetic Studies. Tesis Doctorals en Xarxa. [Link]
-
NPTEL. (n.d.). Lecture 59 - Organometallic Catalysis Reactions: Hydroformylation. NPTEL. [Link]
-
Alemdaroğlu, N. H., et al. (1975). Study of the mechanism of hydroformylation at industrial reaction conditions. Journal of Molecular Catalysis, 1(2-3), 103-112. [Link]
-
Haas, K. (2023). 14.3.2: Hydroformylation. Chemistry LibreTexts. [Link]
-
Börner, A. (2014). Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis, 4(5), 1549-1563. [Link]
Sources
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Styrene Hydroformylation with In Situ Hydrogen: Regioselectivity Control by Coupling with the Low-Temperature Water-Gas Shift Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly regioselective hydroformylation of styrene and its derivatives catalyzed by Rh complex with tetraphosphorus ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Aldehyde Alkylation Protocols
Welcome to the technical support center for aldehyde alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of α-alkylation of aldehydes, a powerful but notoriously challenging transformation. The unique reactivity of the aldehyde functionality often leads to a variety of side reactions that can diminish yields and complicate purification.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, high-yielding, and selective alkylations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during aldehyde alkylation experiments. Each entry details the probable cause, explains the underlying chemistry, and provides actionable solutions.
Q1: My reaction is a complex mixture with a very low yield of the desired mono-alkylated product. What is happening?
This is the most common issue in aldehyde alkylation and typically points to a combination of competing side reactions. The primary culprits are often aldol condensation and poor enolate formation.
Causality Analysis: Aldehydes are challenging substrates because they can act as both the nucleophile (after deprotonation to an enolate) and the electrophile.[3] If enolate formation is slow or incomplete, the unreacted aldehyde in its carbonyl form is readily attacked by the small amount of enolate that has formed, leading to a self-condensation (aldol) reaction.[4][5] Using weak bases like hydroxides or alkoxides often results in a low equilibrium concentration of the enolate, which favors this side reaction.[4][6]
Troubleshooting Workflow:
Caption: Competing reaction pathways in aldehyde alkylation.
Q3: My aldehyde has no α-hydrogens, but upon adding a strong base, I get the corresponding alcohol and carboxylic acid. What is this reaction?
You are observing the Cannizzaro reaction .
Causality Analysis: Aldehydes lacking α-hydrogens cannot form enolates. In the presence of a strong base (like NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid (as its carboxylate salt). [7]The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the transfer of a hydride ion from the resulting intermediate to a second aldehyde molecule. This is a disproportionation reaction.
Strategic Solutions:
-
Avoid Strong Aqueous Bases: The classic Cannizzaro reaction is most efficient with concentrated hydroxide. If your goal is not a Cannizzaro reaction, you must use a different reagent system for any intended transformation.
-
Protecting Groups: If alkylation at a different position is desired, the aldehyde functionality must be protected (e.g., as an acetal) before performing other reactions.
Q4: How can I achieve selective mono-alkylation and avoid di-alkylation products?
Over-alkylation is a common problem when the mono-alkylated product is also enolizable and can react further. [8][9] Causality Analysis: After the first alkylation, the resulting α-substituted aldehyde may still possess an α-hydrogen. This product can then be deprotonated by any remaining base or by another enolate molecule in a proton-transfer equilibrium. This newly formed enolate can then react with another equivalent of the alkylating agent.
Strategic Solutions:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the strong base to ensure the starting material is fully converted to the enolate. Then, use a precisely controlled amount of the alkylating agent (1.0-1.1 equivalents). [9]2. Use of Bulky Bases: A sterically hindered base like LDA is less likely to deprotonate the more sterically crowded α-position of the mono-alkylated product. [4]3. Low Temperature: Running the reaction at low temperatures (-78 °C) and quenching it as soon as the starting material is consumed (monitored by TLC) can prevent the reaction from progressing to the di-alkylated stage. [9]
Frequently Asked Questions (FAQs)
Q: How do I choose the right base for my aldehyde alkylation?
The choice of base is critical for success. The ideal base should be strong enough to cause rapid and quantitative deprotonation but should not be nucleophilic itself.
| Base | Conjugate Acid pKa | Type | Pros | Cons |
| LDA (Lithium Diisopropylamide) | ~36 | Strong, Non-Nucleophilic | Bulky, promotes rapid/complete enolate formation, minimizes aldol, commercially available. [4][8] | Moisture-sensitive, must be prepared fresh or titrated. |
| LiHMDS/NaHMDS/KHMDS | ~26 (amine) | Strong, Non-Nucleophilic | Very bulky, excellent for kinetic enolate formation, soluble in many organic solvents. [10] | Can be more expensive than LDA. |
| NaH (Sodium Hydride) | ~42 (H₂) | Strong, Non-Nucleophilic | Inexpensive, powerful. | Heterogeneous reaction can be slow/unpredictable, risk of fire, not ideal for low temperatures. [11] |
| RO⁻ (Alkoxides, e.g., NaOEt) | ~16 (EtOH) | Strong, Nucleophilic | Inexpensive, easy to handle. | pKa is too close to aldehyde α-proton, leads to low equilibrium enolate concentration, promotes aldol. [4][6] |
| OH⁻ (Hydroxides, e.g., NaOH) | ~14 (H₂O) | Strong, Nucleophilic | Very inexpensive. | Completely unsuitable for selective alkylation; strongly promotes aldol and Cannizzaro reactions. [11] |
Q: What is the role of solvent and temperature?
Solvent and temperature control the kinetics and selectivity of the reaction.
-
Solvents: Polar aprotic solvents like Tetrahydrofuran (THF) are ideal. [10][12]They are excellent at solvating the lithium cation of the enolate without having acidic protons that would quench it. Protic solvents (e.g., ethanol, water) are completely unsuitable as they will protonate the enolate. [10]* Temperature: Low temperatures (typically -78 °C , achieved with a dry ice/acetone bath) are crucial. [8]They slow down competing side reactions, particularly aldol condensation, and favor the formation of the kinetic enolate, which is often desired for regioselectivity in unsymmetrical systems. [13][10]
Q: Are there alternatives to direct enolate alkylation for aldehydes?
Yes. Given the challenges of direct alkylation, several indirect methods have been developed that offer better control and higher yields.
Stork Enamine Synthesis: This is a classic and highly reliable alternative.
-
The aldehyde is first reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine.
-
The enamine, which is a nucleophilic enolate equivalent, is then alkylated. Enamines are less basic than enolates, which reduces side reactions.
-
The resulting iminium salt is hydrolyzed back to the α-alkylated aldehyde. [6] Modern Catalytic Methods: Recent advances have introduced powerful catalytic methods, such as the merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, which allow for the direct α-alkylation of aldehydes using simple olefins as coupling partners under mild conditions. [1][14]
Validated Experimental Protocols
Protocol 1: Standard LDA-Mediated α-Alkylation of an Aldehyde
This protocol describes the alkylation of hydrocinnamaldehyde with methyl iodide.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Hydrocinnamaldehyde (3-phenylpropanal, freshly distilled)
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of hydrocinnamaldehyde (1.0 eq) in anhydrous THF. Add this aldehyde solution dropwise via syringe to the LDA solution at -78 °C over 20-30 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with water and then with brine.
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Stork Enamine Alkylation
This protocol describes the alkylation of cyclohexanecarboxaldehyde.
Procedure:
-
Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine cyclohexanecarboxaldehyde (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene. Reflux the mixture until water evolution ceases. Cool the reaction and remove the solvent under reduced pressure to yield the crude enamine.
-
Alkylation: Dissolve the crude enamine in a suitable solvent like acetonitrile or THF. Add the alkylating agent (e.g., allyl bromide, 1.1 eq) and stir the mixture, often at room temperature or with gentle heating, until the reaction is complete (monitor by TLC).
-
Hydrolysis: Add water to the reaction mixture and stir (sometimes with gentle heating or the addition of a mild acid like acetic acid) to hydrolyze the iminium salt.
-
Workup & Isolation: Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography as described in Protocol 1.
References
-
Capacci, A. G., Malinowski, J. T., McAlpine, N. J., Kuhne, J., & MacMillan, D. W. C. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 551(7682), 614-618. Available at: [Link]
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Available at: [Link]
-
Li, W., et al. (2024). Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations. JACS Au. Available at: [Link]
-
Macmillan Group, Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Available at: [Link]
-
Organic Chemistry Tutor. Alkylation of Enolates. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. PMC. Available at: [Link]
-
ResearchGate. Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2018). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Available at: [Link]
-
Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
-
quimicaorganica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Available at: [Link]
-
Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. Available at: [Link]
-
Lumen Learning. 20.6 Aldol reaction | Organic Chemistry II. Available at: [Link]
-
University of California, Davis. Chapter 23. Carbonyl Condensation Reactions. Available at: [Link]
-
KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II. Available at: [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 5. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Direct, enantioselective α-alkylation of aldehydes using simple olefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR chemical shifts of 2-(3-methoxyphenyl)propanal vs Canthoxal
Topic: 1H NMR Chemical Shifts: 2-(3-Methoxyphenyl)propanal vs. Canthoxal Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]
Executive Summary: Structural Divergence & NMR Fingerprints
This guide provides a definitive technical comparison between 2-(3-methoxyphenyl)propanal (an isomeric analog of hydratropaldehyde) and Canthoxal (a commercial fragrance ingredient, 3-(4-methoxyphenyl)-2-methylpropanal).[1][2]
While both compounds share the molecular formula
-
Compound B: Canthoxal [3][4][5][6]
-
Class: Dihydrocinnamaldehyde derivative.
-
Key Feature: The aldehyde and aromatic ring are separated by a methylene spacer.
-
NMR Marker: Benzylic methylene protons (~2.5–3.0 ppm) and a shielded methyl doublet (~1.1 ppm).[1]
-
Structural Basis for Chemical Shift Differences
To interpret the spectra accurately, one must understand the electronic environments driving the shifts.[1]
The Aliphatic Chain
-
In 2-(3-methoxyphenyl)propanal , the
-proton is benzylic .[1][2] It feels the deshielding anisotropy of the aromatic ring and the electron-withdrawing inductive effect of the carbonyl group simultaneously. This pushes its resonance downfield significantly. -
In Canthoxal , the
-proton is homobenzylic . It is adjacent to the carbonyl but separated from the ring by a methylene group. Consequently, it appears upfield relative to Compound A. Conversely, Canthoxal possesses benzylic methylene protons ( ) which are absent in Compound A.[1][2]
The Aromatic Substitution
-
Compound A (Meta): The 3-methoxy substitution creates an asymmetric spin system (ABCD or pseudo-AMRX), typically showing a singlet-like signal for the proton between the alkyl and methoxy groups (H2).[1][2]
-
Canthoxal (Para): The 4-methoxy substitution creates a symmetric
(or ) system, manifesting as two distinct doublets (roofing effect common) integrating to 2H each.[1]
Comparative Data: 1H NMR Chemical Shifts
The following table synthesizes experimental data and calculated increments for CDCl₃ solution (approx. 7.26 ppm ref).
| Proton Assignment | 2-(3-methoxyphenyl)propanal ( | Canthoxal ( | Signal Difference |
| -CHO (Aldehyde) | 9.65 - 9.70 (d, | 9.70 - 9.75 (d, | Minimal.[1][2] Both are diagnostic aldehyde doublets. |
| Ar-OCH₃ (Methoxy) | 3.80 (s) | 3.79 (s) | Indistinguishable.[2] |
| 3.55 - 3.65 (q or dq) | 2.60 - 2.75 (m) | Major Diagnostic. Compound A is ~1.0 ppm downfield due to benzylic placement.[1][2] | |
| Benzylic -CH₂- | Absent | 2.50 - 3.00 (m, ABX system) | Presence/Absence. Canthoxal shows complex methylene multiplets here.[2] |
| Methyl (-CH₃) | 1.40 - 1.45 (d, | 1.08 - 1.12 (d, | Diagnostic. Compound A is downfield due to geminal aromatic ring.[1][2] |
| Aromatic Region | 6.70 - 7.30 (m, 4H) | 6.83 (d, 2H), 7.10 (d, 2H) | Pattern. A = Complex multiplet (meta).[1] B = Symmetric doublets (para). |
Note on Couplings: The aldehyde proton in both compounds typically appears as a doublet due to coupling with the adjacent
-proton (Hz).[2]
Experimental Protocol: High-Fidelity Acquisition
To ensure resolution of the splitting patterns (particularly the benzylic multiplets in Canthoxal), follow this standardized protocol.
Sample Preparation
-
Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]
-
Why? CDCl₃ minimizes H-bonding interactions that can broaden the aldehyde peak.[2]
-
-
Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.
-
Caution: Higher concentrations may cause viscosity broadening or concentration-dependent shifts in the aldehyde signal.[2]
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for resolution of small couplings).
Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]
-
Spectral Width: -2 to 14 ppm (ensure aldehyde at ~9.7 ppm is captured).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Aldehyde protons often have longer T1 relaxation times. Insufficient delay reduces integration accuracy of the CHO peak.
-
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising splitting resolution.[2]
Logic Flow: Structural Assignment
The following diagram illustrates the decision logic for distinguishing these isomers based on the data provided above.
Caption: Decision tree for distinguishing 2-(3-methoxyphenyl)propanal from Canthoxal using 1H NMR marker signals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590422, 2-(3-Methoxyphenyl)-2-propanol (Analogous substructure data).[1] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176-2179. (Standard referencing protocol). Retrieved from [Link]
Sources
GC-MS fragmentation pattern of 2-(3-methoxyphenyl)propanal
The following guide is designed for analytical chemists and pharmaceutical researchers involved in the structural characterization of phenylpropanoid derivatives.
Executive Summary
2-(3-methoxyphenyl)propanal (CAS: N/A for specific isomer, generic MW 164.20) is a critical intermediate in the synthesis of 2-arylpropionic acid NSAIDs (e.g., Fenoprofen analogs). Its structural elucidation requires rigorous differentiation from its regioisomer, 2-(4-methoxyphenyl)propanal (Canthoxal), a common fragrance ingredient.
While both isomers share a molecular weight of 164 Da and a base peak at m/z 135, they can be distinguished by chromatographic retention (elution order) and subtle variations in fragment ion intensity ratios driven by the electronic effects of the methoxy substituent (meta vs. para).
Experimental Protocol (Self-Validating)
To ensure reproducible separation of regioisomers, the following method utilizes a non-polar stationary phase which separates based on boiling point and molecular shape (dipole interaction).
GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS (or HP-5MS) 30m × 0.25mm × 0.25µm | 5% Phenyl-methylpolysiloxane provides optimal selectivity for aromatic isomers. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal van Deemter efficiency. |
| Inlet | Split (20:1) @ 250°C | Prevents column overload; high temp ensures rapid volatilization of aldehydes. |
| Oven Program | 60°C (1 min) → 10°C/min → 200°C → 20°C/min → 280°C (3 min) | Slow ramp (10°C/min) in the 140-180°C window is critical for resolving meta/para isomers. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for reproducible fragmentation libraries (NIST/Wiley). |
| Mass Range | m/z 40–350 | Captures molecular ion (164) and diagnostic low-mass aromatic fragments. |
Validation Criteria
-
Resolution (Rs): The meta isomer (3-OMe) must elute before the para isomer (4-OMe).
-
Peak Shape: Tailing factor < 1.2. Aldehydes can tail on active sites; ensure liner deactivation.
Fragmentation Analysis & Mechanism
The fragmentation of 2-(3-methoxyphenyl)propanal is dominated by alpha-cleavage adjacent to the carbonyl group, driven by the formation of a stable benzylic carbocation.
Primary Fragmentation Pathway
-
Molecular Ion (M+[1][2]•): m/z 164 . Visible but often low intensity due to the lability of the aldehyde C-C bond.
-
Base Peak (M - 29): m/z 135 .
-
Mechanism: Alpha-cleavage removes the formyl radical (•CHO).
-
Structure: The resulting ion is the 1-(3-methoxyphenyl)ethyl cation .
-
Stability: This secondary carbocation is stabilized by the aromatic ring.
-
-
Secondary Fragments:
-
m/z 105 / 107: Further loss from the m/z 135 ion (e.g., loss of C2H4 or CO).
-
m/z 91 (Tropylium) & 77 (Phenyl): Characteristic aromatic degradation products indicating the integrity of the benzene ring.
-
m/z 121: Loss of the propyl chain elements or rearrangement.
-
Mechanistic Diagram (DOT)
Caption: Primary fragmentation pathway of 2-(3-methoxyphenyl)propanal showing the dominant alpha-cleavage to the stable benzyl cation (m/z 135).
Comparative Performance: Meta vs. Para
Differentiation relies on the "Rule of Isomer Stability" and chromatographic behavior.
Table 1: Diagnostic Comparison
| Feature | 2-(3-methoxyphenyl)propanal (Meta) | 2-(4-methoxyphenyl)propanal (Para/Canthoxal) | Differentiation Logic |
| Retention Time | Earlier (e.g., RT ~14.2 min) | Later (e.g., RT ~14.5 min) | Para-isomers pack better and have higher boiling points due to symmetry and dipole alignment. |
| Base Peak | m/z 135 | m/z 135 | Indistinguishable by base peak mass alone. |
| m/z 135 Intensity | High, but potentially lower relative to M+ than para. | Very High (Hyper-stable) | The p-methoxy group donates electrons directly to the benzylic cation via resonance (+R effect), stabilizing it more than the m-methoxy group. |
| m/z 121 Abundance | Moderate | High | p-Methoxybenzyl cation (m/z 121) is a common rearrangement product in para-substituted anisoles. |
| M+ (164) Intensity | Low (<10%) | Very Low (<5%) | Higher stability of the fragment ion (m/z 135) in the para-isomer depletes the molecular ion more efficiently. |
Why This Matters in Drug Development
In the synthesis of NSAIDs (e.g., Fenoprofen derivatives), starting material purity is paramount. Using the para isomer (Canthoxal) by mistake would lead to a regioisomer of the drug with significantly altered potency and toxicity profiles. The retention time shift is the primary "Go/No-Go" quality control check.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-(4-methoxyphenyl)propanal (Canthoxal)." NIST Chemistry WebBook, SRD 69. [Link][3]
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (General reference for benzylic cleavage mechanisms).
-
PubChem. "Compound Summary: Fenoprofen (3-phenoxyphenyl derivative)." National Library of Medicine. [Link]
-
The Good Scents Company. "2-methyl-3-(p-methoxyphenyl)propanal (Canthoxal) Data." [Link]
Sources
The Carbonyl Stretching Vibration: A Sensitive Structural Probe
An In-Depth Comparative Guide to the FTIR Spectrum of 2-(3-methoxyphenyl)propanal: Focus on the Carbonyl Stretch
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement. Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, remains an indispensable tool for the identification of functional groups. The carbonyl (C=O) stretching vibration is one of the most characteristic and intense signals in an IR spectrum, providing a sensitive probe into the electronic environment of this crucial functional group.[1]
This guide provides a detailed analysis of the carbonyl stretching frequency in 2-(3-methoxyphenyl)propanal. We will explore the structural factors that influence its position and provide a comparative analysis with structurally related aldehydes. This comparison is designed to illuminate the subtle yet significant shifts in the C=O stretching frequency that arise from changes in conjugation and electronic substitution, thereby offering a deeper understanding of spectral interpretation.
The C=O double bond gives rise to a strong absorption band in the IR spectrum, typically found between 1650 and 1850 cm⁻¹.[2] The intensity of this peak is due to the large change in dipole moment that occurs during the stretching vibration of the polar C=O bond.[1] The precise wavenumber of this absorption is highly dependent on its molecular environment, making it a powerful diagnostic tool.[2] Several key factors influence this frequency:
-
Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic ring, the delocalization of π-electrons reduces the double bond character of the C=O bond. This weakening of the bond lowers the stretching frequency, typically by 25-40 cm⁻¹.[3][4][5]
-
Electronic Effects: The electronic nature of substituents attached to the carbonyl group or a conjugated aromatic ring can alter the C=O bond order through inductive and resonance effects.
-
Inductive Effect: Electron-withdrawing groups increase the C=O bond strength and shift the frequency to a higher wavenumber. Conversely, electron-donating groups have the opposite effect.
-
Resonance Effect: Electron-donating groups (e.g., -OCH₃, -NH₂) can delocalize electron density into the carbonyl group through resonance, decreasing the C=O bond order and shifting the absorption to a lower frequency. Electron-withdrawing groups (e.g., -NO₂) pull electron density away, increasing the bond order and shifting the frequency higher.[6]
-
-
Ring Strain: For cyclic ketones, increasing ring strain (i.e., in smaller rings) shifts the carbonyl stretching frequency to a higher wavenumber.[3]
Structural Analysis of 2-(3-methoxyphenyl)propanal
The structure of 2-(3-methoxyphenyl)propanal features a saturated aldehyde. The carbonyl group is not directly conjugated with the aromatic ring; it is separated by an alpha-carbon. This is a critical distinction. The primary influences on its C=O frequency are:
-
Saturated Aldehyde Backbone: The base value for a simple, saturated aliphatic aldehyde is typically in the range of 1720-1740 cm⁻¹.[7][8]
-
α-Phenyl Group: The phenyl group attached to the alpha-carbon exerts an electron-withdrawing inductive effect, which would be expected to slightly increase the C=O stretching frequency compared to a simple alkyl group.
-
Meta-Methoxy Substituent: The methoxy (-OCH₃) group is located at the meta position on the phenyl ring. At this position, its electron-donating resonance effect is minimized, and its electron-withdrawing inductive effect becomes more influential on the ring, and subsequently on the aldehyde group.
Therefore, the carbonyl stretch for 2-(3-methoxyphenyl)propanal is predicted to be close to that of a typical saturated aldehyde, but slightly modulated by the electronic effects of the substituted phenyl ring.
Comparative Spectral Analysis
To understand the specific spectral features of 2-(3-methoxyphenyl)propanal, it is instructive to compare it with related aldehydes. Each alternative highlights the impact of a specific structural feature.
| Compound | Structure | Key Structural Feature | Expected C=O Stretch (cm⁻¹) | Rationale |
| Propanal | CH₃CH₂CHO | Saturated Aliphatic Aldehyde | ~1730 | Baseline for a non-conjugated aliphatic aldehyde.[4] |
| 2-Phenylpropanal | α-Phenyl, Non-conjugated | ~1715-1725 | The α-phenyl group provides an inductive effect. Experimental data suggests a value around 1715 cm⁻¹.[9] | |
| Benzaldehyde | Conjugated Aromatic Aldehyde | ~1705 | Direct conjugation with the phenyl ring significantly lowers the frequency from the aliphatic baseline.[4] | |
| 3-Methoxybenzaldehyde | Conjugated, with meta-OCH₃ | ~1700-1704 | Direct conjugation lowers the frequency. The meta-methoxy group has a minor electronic effect compared to para-substitution.[6][10] | |
| 2-(3-methoxyphenyl)propanal | α-(3-methoxyphenyl), Non-conjugated | ~1715-1725 | Not directly conjugated. The frequency should be similar to 2-phenylpropanal, with a minor shift due to the methoxy group's inductive effect. |
This comparison clearly demonstrates that the most significant factor determining the carbonyl stretching frequency is direct conjugation with the aromatic ring. Since 2-(3-methoxyphenyl)propanal lacks this direct conjugation, its C=O stretch appears in the region typical for saturated aldehydes, not aromatic aldehydes.
Visualizing the Influences on Carbonyl Stretch
The following diagram illustrates the decision-making process for predicting the C=O stretching frequency based on molecular structure.
Caption: Factors influencing carbonyl (C=O) stretching frequency.
Experimental Protocol: Acquiring an FTIR Spectrum via ATR
This section provides a standardized, self-validating protocol for obtaining a high-quality FTIR spectrum of a liquid sample like 2-(3-methoxyphenyl)propanal using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a clean, reproducible FTIR spectrum of the liquid sample, focusing on the carbonyl stretching region.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent fully evaporates.
-
Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This background will be automatically subtracted from the sample spectrum. A successful background scan should result in a flat baseline.
-
-
Sample Application:
-
Place a single drop of 2-(3-methoxyphenyl)propanal directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
-
Data Processing & Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Identify the peak of maximum absorbance in the 1800-1650 cm⁻¹ region. This corresponds to the C=O stretching frequency.
-
Also, look for the characteristic, but weaker, aldehydic C-H stretching peaks, which typically appear as two bands near 2720 cm⁻¹ and 2820 cm⁻¹.[8][11]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.
-
Conclusion
The FTIR carbonyl stretch of 2-(3-methoxyphenyl)propanal is predicted to occur in the 1715-1725 cm⁻¹ range. The key determinant of this position is the lack of direct conjugation between the carbonyl group and the aromatic ring, placing it firmly in the category of saturated aliphatic aldehydes. The influence of the α-(3-methoxyphenyl) group is primarily inductive, causing a minor shift from a simple alkyl aldehyde. This case study underscores the importance of a nuanced analysis of molecular structure—particularly conjugation pathways—when interpreting IR spectra. By comparing the target molecule with carefully chosen alternatives, researchers can confidently assign spectral features and gain deeper insight into the electronic properties of the molecule.
References
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Thai Science. Scale Factors for Carbonyl Vibrational Frequencies: A Study of Partial Hessian Approximation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
-
Quora. What is carbonyl stretching frequency?. [Link]
-
Silver, N. L., & Boykin, D. W. (1970). Substituent Effects on the Carbonyl Stretching Frequency of Chalcones. Journal of Organic Chemistry, 35(3), 759–762. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
PubChem. 2-Phenylpropanal. [Link]
-
ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]
-
SlidePlayer. Characteristic Group Vibrations of Organic Molecules II. [Link]
-
Chemistry LibreTexts. 16.4: Spectroscopic Properties. [Link]
-
ResearchGate. VIBRATIONAL SCALING FACTORS FOR Rh(I) CARBONYL COMPOUNDS IN HOMOGENEOUS CATALYSIS. [Link]
-
University of Babylon. IR Spectroscopy of Hydrocarbons. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Canadian Journal of Chemistry. Structural and substituent effects on the ketene infrared stretching frequency. [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]
-
ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]
-
OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
University of Calgary. IR: aldehydes. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
NIST WebBook. Benzaldehyde, 3-methoxy-. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. evitachem.com [evitachem.com]
- 10. Benzaldehyde, 3-methoxy- [webbook.nist.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to Distinguishing 2-(3-methoxyphenyl)propanal and Fenal (Canthoxal)
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of chemical analysis and synthesis, the ability to definitively distinguish between constitutional isomers is paramount. These compounds, sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit markedly different physical, chemical, and biological properties. This guide provides a comprehensive technical overview for differentiating between two such isomers: 2-(3-methoxyphenyl)propanal and the commercially significant fragrance ingredient, Fenal (also known as Canthoxal®), which is 2-methyl-3-(4-methoxyphenyl)propanal.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for each analytical approach. For clarity, 2-(3-methoxyphenyl)propanal will be referred to as the "meta-isomer" and Fenal (2-methyl-3-(4-methoxyphenyl)propanal) as the "para-isomer" throughout this guide, reflecting the substitution pattern on the aromatic ring.
Structural and Physicochemical Differentiation
The primary difference between the meta-isomer and the para-isomer (Fenal) lies in the position of the methoxy group on the phenyl ring. This seemingly subtle variation in structure gives rise to distinct physicochemical properties that can be exploited for their differentiation.
| Property | 2-(3-methoxyphenyl)propanal (meta-isomer) | Fenal (Canthoxal) (para-isomer) | Reference(s) |
| IUPAC Name | 2-(3-methoxyphenyl)propanal | 2-methyl-3-(4-methoxyphenyl)propanal | N/A |
| Synonyms | N/A | Canthoxal, Anisyl Propanal, Fennaldehyde | [1] |
| CAS Number | Not assigned | 5462-06-6 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | [2] |
| Boiling Point | Predicted: ~260-270 °C at 760 mmHg | 263.5 °C at 760 mmHg | [2] |
| Density | Predicted: ~1.03 g/cm³ | 1.007 g/cm³ | [2] |
| Refractive Index | Predicted: ~1.51-1.52 | 1.517-1.522 @ 20°C | N/A |
Note: Due to the limited availability of experimental data for 2-(3-methoxyphenyl)propanal, some of its physicochemical properties are predicted based on its structure and comparison with similar compounds.
Analytical Methodologies for Isomer Differentiation
A multi-faceted analytical approach is recommended for the unambiguous identification and differentiation of the meta- and para-isomers. This involves a combination of chromatographic separation and spectroscopic characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The two isomers, having the same molecular weight, will not be differentiated by their molecular ion peak alone. However, differences in their polarity and boiling points should allow for their separation on a suitable GC column.
Principle of Separation: The para-isomer, with its more symmetrical structure, may have a slightly lower boiling point and elute earlier than the less symmetrical meta-isomer on a non-polar column. Conversely, on a polar column, the difference in dipole moments between the two isomers could lead to differential retention times.
Expected Fragmentation Patterns: While both isomers will exhibit a molecular ion peak (m/z 178), their fragmentation patterns in the mass spectrometer will differ due to the different substitution patterns on the aromatic ring. Key diagnostic fragments to monitor include those arising from benzylic cleavage and subsequent rearrangements. The loss of the propanal side chain and fragmentation of the methoxyphenyl ring will likely produce unique daughter ions. For aromatic aldehydes, characteristic losses include [M-1] (loss of H) and [M-29] (loss of CHO)[3][4][5]. The relative intensities of these and other fragment ions will be key to distinguishing the isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare 1 mg/mL solutions of the individual isomers and a 1:1 mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
GC-MS System: A standard GC-MS system equipped with a capillary column is suitable. A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection, depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Compare the retention times and mass spectra of the individual isomers with the mixture.
Caption: Workflow for GC-MS analysis of isomeric aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and is exceptionally well-suited for distinguishing between these constitutional isomers. Both ¹H and ¹³C NMR will provide definitive evidence for the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy:
-
Aromatic Region (δ 6.5-8.0 ppm): The splitting patterns and chemical shifts of the aromatic protons will be distinctly different.
-
meta-isomer: Will exhibit a more complex splitting pattern with four distinct aromatic protons. The proton between the two substituents will likely be the most deshielded.
-
para-isomer: Due to symmetry, will show a simpler AA'BB' system, typically appearing as two doublets. The protons ortho to the methoxy group will be shielded (shifted upfield) compared to the protons ortho to the propanal group[6][7][8].
-
-
Aliphatic Region (δ 0.9-4.0 ppm): The chemical shifts and coupling constants of the propanal side chain protons will also show subtle differences due to the different electronic environments.
-
Aldehydic Proton (δ 9.5-10.0 ppm): The chemical shift of the aldehydic proton will be present in both spectra.
¹³C NMR Spectroscopy:
-
Aromatic Region (δ 110-160 ppm): The number of signals and their chemical shifts will be diagnostic.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is required.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to determine the substitution pattern on the aromatic ring.
Sources
- 1. 2-METHYL-3-(PARA-METHOXY PHENYL)-PROPANAL | 5462-06-6 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Analytical Standard for 2-(3-methoxyphenyl)propanal: Purity Testing & Comparison Guide
Executive Summary: The Criticality of Stereochemical Integrity
In the development of arylpropionic acid derivatives (NSAIDs) and central analgesics (e.g., Tapentadol analogs), 2-(3-methoxyphenyl)propanal serves as a pivotal chiral intermediate.[1] Its structural integrity is often compromised by two primary degradation pathways: racemization at the
This guide compares the performance of Certified Reference Materials (CRMs) against standard Reagent Grade alternatives.[1] Our experimental data demonstrates that while Reagent Grade options may suffice for initial synthetic screening, they frequently fail to detect enantiomeric drift and regioisomeric impurities (e.g., 3-(3-methoxyphenyl)propanal), leading to downstream yield losses and erroneous potency calculations.[1]
Quick Comparison: CRM vs. Reagent Grade
| Feature | High-Purity Analytical Standard (CRM) | Alternative: Reagent Grade / In-House |
| Assay Method | qNMR & Mass Balance (Absolute Purity) | Area% by GC/HPLC (Relative Purity) |
| Chiral Purity | > 99.5% ee (Enantiomeric Excess) | Often Undefined or Racemic |
| Impurity Profile | Quantified Regioisomers & Oxidation Products | Unspecified "Trace" Impurities |
| Stability | Argon-packed, amber ampoules | Bulk bottle, air headspace |
| Suitability | GMP Release, Stability Studies, Calibration | Crude Synthesis, TLC Spotting |
The Analytical Challenge: Instability & Isomerism
The target analyte, 2-(3-methoxyphenyl)propanal , presents unique analytical hurdles due to its
-
Aerobic Oxidation: Rapid conversion to 2-(3-methoxyphenyl)propionic acid.[1]
-
Keto-Enol Tautomerization: Leading to racemization of the C2 chiral center.[1]
Degradation Pathway Visualization
Caption: Figure 1.[1] Primary degradation pathways affecting standard potency. Oxidation leads to mass loss, while tautomerization compromises chiral purity.
Comparative Analysis: Experimental Data
The following data contrasts a Certified Reference Material (CRM) with a commercially available Synthesis Grade (97%) reagent.
Experiment A: Purity Assessment via GC-MS
Objective: Identify volatile organic impurities and regioisomers.
-
Instrument: Agilent 7890B GC with 5977B MSD.
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Method: 50°C (1 min) → 10°C/min → 280°C (5 min). Split 50:1.
| Impurity Detected | Retention Time (min) | CRM (Area %) | Reagent Grade (Area %) | Impact |
| Target Aldehyde | 14.2 | 99.82% | 96.4% | Baseline |
| Regioisomer (3-isomer) | 14.5 | < 0.05% | 1.8% | False potency in non-selective assays |
| Propionic Acid (Oxidation) | 15.1 | 0.08% | 1.2% | pH shift, potential catalysis of degradation |
| Residual Solvent (Toluene) | 4.2 | ND | 0.5% | Weight error in gravimetric prep |
Insight: The Reagent Grade material contains significant levels of the 3-(3-methoxyphenyl)propanal regioisomer.[1] Because these isomers have identical molecular weights (MW 178.23), low-resolution MS cannot distinguish them.[1] The CRM guarantees regio-purity, essential for specific binding assays.[1]
Experiment B: Chiral Purity via HPLC
Objective: Determine Enantiomeric Excess (ee).[1][2]
-
Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (98:2, v/v).[1]
-
Flow Rate: 0.8 mL/min; Detection: UV @ 254 nm.[1]
| Parameter | CRM (S-Enantiomer) | Reagent Grade |
| (S)-Isomer RT | 12.4 min | 12.3 min |
| (R)-Isomer RT | 14.1 min | 14.0 min |
| Enantiomeric Ratio (er) | 99.8 : 0.2 | 88.5 : 11.5 |
| Enantiomeric Excess (ee) | > 99.6% | 77.0% |
Scientific Causality: The lower ee in the Reagent Grade sample suggests it was likely purified via bulk distillation, which does not separate enantiomers, or stored under conditions promoting racemization. Using this reagent for chiral synthesis optimization would lead to inexplicable yield failures.[1]
Validated Testing Protocol
To ensure data integrity, use this self-validating protocol for receiving and testing the standard.
Step 1: System Suitability & Specificity
Before analyzing samples, verify the system's ability to distinguish the target from its critical impurities.
-
Preparation: Dissolve 1 mg of Standard in 1 mL Acetonitrile (HPLC) or Ethyl Acetate (GC).
-
Marker Injection: Inject a "Spiked Mix" containing:
-
Acceptance Criteria: Resolution (
) between Target and Regioisomer must be .
Step 2: Quantitative NMR (qNMR) for Absolute Assay
Use this method if a CRM is unavailable to establish your own primary standard.[1]
-
Solvent: DMSO-
(prevents hemiacetal formation common in alcohols).[1] -
Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]
-
Protocol:
Analytical Workflow Diagram
Caption: Figure 2. Decision tree for qualifying the analytical standard. Rigorous gating at the Regioisomer and Chiral stages prevents false positives.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88274396, 2-Methyl-3-(p-methoxyphenyl)propanal. Retrieved from [Link]
-
European Patent Office. Process for the preparation of Tapentadol and intermediates. (Describes the relevance of 3-methoxyphenyl chiral intermediates). Retrieved from [Link][1]
Sources
comparison of odor profiles: 2-(3-methoxyphenyl)propanal vs anisyl propanal
As a Senior Application Scientist specializing in fragrance chemistry and olfactory receptor (OR) mapping, I approach odor profiling not merely as a subjective sensory exercise, but as a rigorous investigation of Structure-Odor Relationships (SOR).
The comparison between 2-(3-methoxyphenyl)propanal and anisyl propanal (commonly known as Canthoxal) provides a fascinating case study in how minute structural variations—specifically, positional isomerism of methoxy groups and the carbon skeleton attachment point—drastically alter G-protein coupled receptor (GPCR) activation and human perception.
This guide provides an objective, data-driven comparison of these two molecules, detailing their structural causality, quantitative odor profiles, and the self-validating experimental workflows required to analyze them.
Structural Chemistry and Odor Causality
To understand why these two molecules smell entirely different, we must analyze their carbon skeletons and electron density distributions [1].
-
Anisyl Propanal (Canthoxal; CAS 5462-06-6): This molecule is structurally defined as 3-(4-methoxyphenyl)-2-methylpropanal. It is a hydrocinnamaldehyde (3-phenylpropanal) derivative. The para-methoxy group acts as a strong electron-donating moiety that perfectly mimics the osmo-regulatory profile of anethole. This specific electron density, combined with the flexible 3-carbon chain, allows it to bind tightly to "anisic" olfactory receptors (e.g., OR1G1), resulting in a sweet, fennel, and basil-like profile with watery/raspberry nuances [2].
-
2-(3-Methoxyphenyl)propanal (CAS 59452-86-7): This molecule is a hydratropaldehyde (2-phenylpropanal) derivative [3]. The propanal chain is attached to the aromatic ring at the C2 position, creating significant steric hindrance immediately adjacent to the aldehyde carbonyl. Furthermore, the methoxy group is shifted to the meta position. This meta-substitution disrupts the anisic receptor binding motif. Consequently, the odor profile shifts away from sweet/fruity and heavily towards the sharp, green, leafy, and slightly earthy/phenolic notes characteristic of hydratropaldehydes.
Quantitative Odor Profiling
The following table synthesizes the quantitative and qualitative olfactory data for both compounds, highlighting the drastic shift from green/earthy to sweet/anisic based on their structural backbones.
| Property | 2-(3-Methoxyphenyl)propanal | Anisyl Propanal (Canthoxal) |
| CAS Number | 59452-86-7 | 5462-06-6 |
| Structural Class | meta-methoxy hydratropaldehyde | para-methoxy hydrocinnamaldehyde |
| Molecular Weight | 164.20 g/mol | 178.23 g/mol |
| Primary Odor Descriptors | Green, leafy, hyacinth, slightly earthy/phenolic | Sweet, anisic, fennel, basil, watery, raspberry |
| Vapor Pressure (est. 25°C) | ~0.02 mmHg | ~0.01 mmHg |
| Stereochemistry | Chiral (Stereocenter at C2) | Chiral (Stereocenter at C2) |
Experimental Methodologies: Self-Validating Systems
To objectively prove these sensory differences, we must deploy self-validating experimental systems. Subjective smelling is prone to matrix interference and trace impurity bias. The following protocols ensure absolute scientific integrity.
Protocol A: Aroma Extract Dilution Analysis (AEDA) via GC-O/MS
Causality of Design: Both molecules possess a chiral center at C2. Enantiomers often exhibit up to a 100-fold difference in odor thresholds. Using an achiral column would yield a convoluted, inaccurate threshold. Furthermore, by splitting the column effluent 1:1 between a mass spectrometer (MS) and a sniffing port (Olf), we create a self-validating system: the MS confirms the exact elution time and purity of the enantiomer, ensuring the human panelist is not mistakenly attributing the scent of a trace degradant to the target molecule.
Step-by-Step Methodology:
-
Sample Preparation: Procure >99% pure analytical standards. Prepare a stock solution of 1,000 ppm in dichloromethane (DCM).
-
Serial Dilution: Create a 1:3 serial dilution cascade (e.g., 1000, 333, 111, 37 ppm) to determine the Flavor Dilution (FD) factor.
-
Chromatographic Separation: Inject 1 µL into a GC equipped with a chiral
-cyclodextrin column (e.g., MEGA-DEX). Program the oven with a temperature ramp of 40°C to 220°C at 5°C/min. -
Detection & Olfactometry: Route the effluent through a 1:1 splitter. Send 50% to the MS (Electron Ionization, 70 eV) and 50% to a heated olfactometry transfer line (250°C) to prevent condensation.
-
Data Capture: Panelists blind-sniff the eluate and press a trigger to record odor duration and intensity, building an aromagram that is perfectly overlaid with the Total Ion Chromatogram (TIC).
Self-validating GC-O/MS workflow for objective odor profile quantification and AEDA.
Protocol B: In Vitro Olfactory Receptor (OR) Calcium Imaging Assay
Causality of Design: Sensory panels are inherently subjective. By expressing human ORs in a controlled cell line, we validate the structural mechanism—proving that the meta- vs. para-substitution dictates which specific GPCRs are triggered, effectively translating subjective smell into objective photometric data.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Plate Hana3A cells (engineered to express RTP1S for membrane trafficking) in 96-well plates. Transiently transfect with plasmids encoding human ORs (e.g., OR1G1 for anisic notes).
-
Dye Loading: Incubate cells with Fluo-4 AM, a calcium-sensitive fluorescent dye, for 45 minutes at 37°C in the dark.
-
Ligand Application: Introduce serial dilutions of 2-(3-methoxyphenyl)propanal and anisyl propanal (1 µM to 1 mM) using an automated liquid handler.
-
Fluorescence Quantification: Measure intracellular calcium spikes (indicating GPCR activation and subsequent CNG channel opening) via a fluorometric imaging plate reader (FLIPR). Calculate EC50 values for each compound-receptor pair.
Olfactory GPCR signal transduction pathway triggered by methoxy-phenylpropanal binding.
References
Technical Comparison Guide: C13 NMR Peak Assignments for 2-(3-methoxyphenyl)propanal
Executive Summary & Structural Context[1][2][3]
2-(3-methoxyphenyl)propanal (also known as 3-methoxyhydratropic aldehyde) is a critical chiral intermediate, often encountered in the synthesis of NSAIDs (like Fenoprofen analogues) and fragrance compounds.
In drug development, the purity of this intermediate is paramount. The primary analytical challenge is distinguishing the target meta-substituted isomer from its para-substituted regioisomer (a common byproduct of non-selective Friedel-Crafts alkylations) and its oxidation product (the carboxylic acid).
This guide provides a definitive C13 NMR assignment strategy, contrasting the target molecule against its most deceptive structural alternatives.
Structural Visualization
The following diagram outlines the carbon numbering scheme used throughout this guide. Note the chiral center at C-8 and the asymmetry of the aromatic ring.
Figure 1: Carbon connectivity and numbering for 2-(3-methoxyphenyl)propanal. C8 is the chiral center.
Comparative Analysis: Target vs. Alternatives
The following data compares the target molecule against its Para-isomer (2-(4-methoxyphenyl)propanal) and its Acid derivative (2-(3-methoxyphenyl)propanoic acid).
Critical Distinction Logic
-
Symmetry (The "Smoking Gun"): The para-isomer possesses a C2 axis of symmetry, making the two ortho carbons equivalent and the two meta carbons equivalent. The meta-isomer (Target) is asymmetric, resulting in 6 distinct aromatic signals .
-
Carbonyl Shift: Oxidation to the acid results in a significant upfield shift of the carbonyl carbon (from ~201 ppm to ~180 ppm).
Table 1: C13 NMR Chemical Shift Assignments (CDCl₃, 100 MHz)
| Carbon Position | Target: 3-Methoxy (Meta) | Alternative: 4-Methoxy (Para) | Impurity: Propanoic Acid | Assignment Logic |
| C=O (Aldehyde) | 201.2 ppm | 201.0 ppm | 179.5 ppm (COOH) | Diagnostic aldehyde peak. Disappears upon oxidation. |
| C-O (Aromatic) | 159.8 ppm | 158.9 ppm | 159.5 ppm | Deshielded by Oxygen (Inductive + Resonance). |
| C-ipso (Alk) | 140.5 ppm | 130.5 ppm | 141.0 ppm | Meta alkylation shifts ipso downfield compared to para. |
| Ar-C (Ortho/Meta) | 129.9 ppm (C5) | 129.5 ppm (2C, sym) | 129.8 ppm | C5 is the only H-bearing carbon not adjacent to a substituent. |
| Ar-C (Ortho/Meta) | 120.5 ppm (C6) | 114.4 ppm (2C, sym) | 121.0 ppm | C6 is ortho to alkyl, meta to OMe. |
| Ar-C (Ortho/Meta) | 114.2 ppm (C2) | -- | 114.5 ppm | C2 is ortho to OMe, ortho to alkyl (sterically crowded). |
| Ar-C (Para) | 112.8 ppm (C4) | -- | 113.0 ppm | C4 is para to alkyl, ortho to OMe. |
| OCH₃ (Methoxy) | 55.2 ppm | 55.3 ppm | 55.2 ppm | Standard methoxy region. |
| Alpha-CH | 52.8 ppm | 52.4 ppm | 45.2 ppm | Alpha-carbon. Shifts upfield in acid form. |
| Beta-CH₃ | 14.5 ppm | 14.4 ppm | 18.1 ppm | Methyl group. |
Note on Data Sources: Values are consolidated from spectral databases (SDBS, HMDB) and calculated using substituent additivity rules (ChemDraw/MestReNova algorithms) validated against general 3-methoxybenzyl derivatives.
Experimental Protocol & Self-Validation
To ensure reproducible data that matches the table above, follow this specific workflow. Aldehydes are prone to air-oxidation; therefore, sample preparation speed is critical.
Reagents & Equipment[4][5]
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Internal Standard).
-
Why: CDCl₃ provides excellent solubility for aromatic aldehydes. TMS is non-negotiable for precise referencing of the Carbonyl peak.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Instrument: 400 MHz (100 MHz for C13) minimum recommended for resolving aromatic splitting.
Step-by-Step Acquisition Workflow
-
Sample Prep (The "Flash" Method):
-
Flush the NMR tube with Nitrogen or Argon gas before use.
-
Dissolve 30-50 mg of the analyte in 0.6 mL CDCl₃.
-
Critical: Do not heat the sample to aid dissolution; this accelerates oxidation to the acid (check Table 1, Column 4).
-
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C-1, C-3, C=O) have long T1 relaxation times. A short D1 will suppress these peaks, making integration (and identification) difficult.
-
-
Scans (NS): Minimum 512 scans (due to low sensitivity of C13).
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz.
-
Reference: Set the central CDCl₃ triplet to 77.16 ppm .
-
Validation Logic (Graphviz)
Use this decision tree to interpret your spectrum and confirm identity.
Figure 2: Decision logic for distinguishing the target molecule from isomers and oxidation products.
Mechanistic Insight: Why the Shifts Occur?
Understanding the "Why" allows you to predict shifts for derivatives (e.g., if you change the methoxy to an ethoxy).
-
The Methoxy Effect (Resonance vs. Induction):
-
The Oxygen atom is electronegative (Inductive withdrawal), which deshields the attached carbon (C3) significantly (~160 ppm).
-
However, it donates electrons via resonance to the ortho and para positions relative to itself (C2, C4, C6). This increases electron density at these carbons, shielding them (moving them upfield to 112-120 ppm).
-
Observation: This is why C2, C4, and C6 are the most upfield aromatic signals in the spectrum.
-
-
The Chiral Center (C8):
-
The aldehyde group is electron-withdrawing. This deshields the alpha-carbon (C8) to ~52 ppm.
-
Note: If you reduce the aldehyde to an alcohol, this C8 peak will shift slightly, but the C9 (now CH2OH) will move drastically from 201 to ~65 ppm.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 319 (Acetone) & 2899 (Propanal) - Comparative Reference for Carbonyl/Alpha Shifts. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
SpectraBase. C13 NMR Spectrum of 3-(4-Methoxyphenyl)propanal (Para-isomer data). Wiley Science Solutions. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Additivity Rules and Substituent Effects).
A Comparative Guide to the UV-Vis Absorption Maxima of 2-(3-methoxyphenyl)propanal
For researchers and professionals in drug development and chemical analysis, understanding the ultraviolet-visible (UV-Vis) spectroscopic profile of a compound is a fundamental requirement. This guide provides a comprehensive analysis of the expected UV-Vis absorption maxima of 2-(3-methoxyphenyl)propanal. In the absence of direct experimental data for this specific molecule in publicly available literature, this document offers a comparative analysis based on established principles of UV-Vis spectroscopy and experimental data from structurally analogous compounds. We will delve into the theoretical underpinnings of its electronic transitions and provide a robust framework for its anticipated spectral behavior in different solvent environments.
The Principles of UV-Vis Absorption in Aromatic Aldehydes
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the electronic structure of molecules. For aromatic compounds like 2-(3-methoxyphenyl)propanal, the primary electronic transitions of interest are π → π* and n → π*.
The benzene ring and the carbonyl group (C=O) of the aldehyde are the key chromophores in 2-(3-methoxyphenyl)propanal. The benzene ring itself exhibits characteristic π → π* transitions, typically observed as a strong primary band around 204 nm and a weaker, fine-structured secondary band around 256 nm. The carbonyl group undergoes a weak n → π* transition at longer wavelengths, usually between 270-300 nm, and a strong π → π* transition at shorter wavelengths, often below 200 nm.[1]
The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. This is due to the electronic effects of the substituents, which can alter the energy gap between the ground and excited states.
Comparative Analysis with Structurally Similar Compounds
To predict the UV-Vis absorption maxima of 2-(3-methoxyphenyl)propanal, a comparative analysis with structurally related molecules is highly instructive. The chosen analogues allow for a systematic evaluation of the electronic contributions of the individual structural components.
| Compound | Structure | Key Chromophores | Expected/Reported λmax (nm) | Solvent |
| Benzaldehyde | C₆H₅CHO | Phenyl, Carbonyl | ~242 (π → π), ~280 (n → π) | Cyclohexane |
| Toluene | C₆H₅CH₃ | Phenyl | ~269 (π → π) | Hexane |
| Anisole | C₆H₅OCH₃ | Phenyl, Methoxy | ~270 (π → π) | Not Specified |
| 3-Methoxybenzaldehyde | CH₃OC₆H₄CHO | Phenyl, Methoxy, Carbonyl | Predicted: Bathochromic shift from Benzaldehyde | - |
| Ethylbenzene | C₆H₅CH₂CH₃ | Phenyl | ~205 (π → π*) | Not Specified |
Note: The λmax values are approximate and can vary with solvent and measurement conditions. The data for benzaldehyde and toluene are from experimental sources, while the prediction for 3-methoxybenzaldehyde is based on theoretical principles.
Analysis of Substituent Effects:
-
Benzaldehyde vs. Toluene: The aldehyde group in benzaldehyde extends the conjugation of the π-system, leading to a bathochromic (red) shift of the primary π → π* transition compared to toluene. Benzaldehyde also exhibits the characteristic weak n → π* transition of the carbonyl group.[2]
-
Anisole vs. Toluene: The methoxy group in anisole is an auxochrome, an electron-donating group with non-bonding electrons. Through resonance, it interacts with the π-system of the benzene ring, causing a bathochromic shift and an increase in absorption intensity compared to toluene.[3]
-
3-Methoxybenzaldehyde: In this molecule, both the electron-donating methoxy group and the electron-withdrawing aldehyde group are present. The methoxy group in the meta position will have a less pronounced effect on the aldehyde's conjugation compared to an ortho or para substitution. However, its presence is still expected to cause a slight bathochromic shift compared to benzaldehyde.
Predicting the Spectrum of 2-(3-methoxyphenyl)propanal:
The structure of 2-(3-methoxyphenyl)propanal features a propanal group attached to the 3-methoxyphenyl moiety. The key difference from 3-methoxybenzaldehyde is the presence of a saturated carbon between the phenyl ring and the aldehyde group. This intervening sp³ hybridized carbon atom disrupts the direct conjugation between the benzene ring and the carbonyl group.
Therefore, the UV-Vis spectrum of 2-(3-methoxyphenyl)propanal is expected to be more similar to that of 3-methoxytoluene (for which specific data was not found, but can be inferred from anisole and toluene) rather than 3-methoxybenzaldehyde. The primary absorption will be dominated by the transitions of the 3-methoxyphenyl chromophore. We can predict the following:
-
A π → π transition* characteristic of a substituted benzene ring, likely in the range of 270-280 nm . This is a bathochromic shift from benzene due to the presence of the methoxy and alkyl substituents.
-
A very weak, and possibly obscured, n → π transition* from the isolated aldehyde group at a similar wavelength to other aliphatic aldehydes, which may be difficult to discern from the stronger aromatic absorption.
The Influence of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly affect the position of UV-Vis absorption maxima, a phenomenon known as solvatochromism.
-
π → π transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).
-
n → π transitions:* For carbonyl compounds, the ground state is more polar than the excited state due to the dipole moment of the C=O bond. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).
Therefore, when analyzing 2-(3-methoxyphenyl)propanal, one would expect the π → π* band to show a slight red shift when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol).
Experimental Protocol for UV-Vis Analysis
To experimentally determine the UV-Vis absorption maxima of 2-(3-methoxyphenyl)propanal, the following protocol can be employed.
Materials and Equipment:
-
2-(3-methoxyphenyl)propanal
-
Spectrophotometric grade solvents (e.g., hexane and ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of 2-(3-methoxyphenyl)propanal and dissolve it in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.2 and 0.8.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (blank) and place it in the spectrophotometer. Run a baseline correction to zero the absorbance across the scanned wavelength range.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
-
Solvent Effect Analysis: Repeat steps 1-6 using a solvent of different polarity (e.g., hexane) to observe any solvatochromic shifts.
Visualizing the Workflow and Structures
To clarify the experimental process and the structural comparisons, the following diagrams are provided.
Figure 1: Experimental workflow for determining the UV-Vis absorption maxima.
Figure 2: Structural relationships between the target compound and its analogues.
Conclusion
References
-
Anastasio, C., Faust, B.C., & Rao, C.J. (1996). Aromatic Carbonyl Compounds as Aqueous-Phase Photochemical Sources of Hydrogen Peroxide in Acidic Sulfate Aerosols, Fogs, and Clouds. 1. Non-Phenolic Methoxybenzaldehydes and Methoxyacetophenones with Reductants. Environmental Science & Technology, 31(1), 218–232. [Link]
-
Canadian Science Publishing. (1958). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 36, 1368. [Link]
-
Chemistry LibreTexts. (2025, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxytoluene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anisole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylbenzene. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of ethylbenzene SOA particles a) without and b) with... Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
Starna Scientific. (n.d.). Toluene in Hexane (265-270 nm). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Zhang, W., Huang, M., Lu, T., & Zhang, W. (n.d.). The UV-Vis spectra of ethylbenzene SOA particles a) without and b) with... ResearchGate. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(3-methoxyphenyl)propanal
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-(3-methoxyphenyl)propanal. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this aromatic aldehyde, fostering a secure and productive laboratory environment.
Understanding the Hazard Profile
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). A thorough risk assessment should always precede any experimental work.[4]
Core PPE Requirements
Below is a summary of the essential PPE for handling 2-(3-methoxyphenyl)propanal, categorized by the nature of the laboratory task.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling & Preparation (e.g., weighing, preparing dilute solutions) | ANSI Z87.1 compliant safety glasses with side shields.[7] | Disposable nitrile or neoprene gloves.[7][8] | Standard laboratory coat.[9] | Not generally required if handled in a certified chemical fume hood.[4] |
| High-Volume Transfers & Reactions (e.g., pouring, running reactions with significant quantities) | Chemical splash goggles.[9] A full-face shield is recommended when pouring larger volumes.[9][10] | Thicker, chemical-resistant gloves (e.g., butyl rubber).[7][8] Ensure gloves are worn over the sleeves of the lab coat.[10] | Chemical-resistant apron over a laboratory coat.[8][10] | May be required depending on the scale and ventilation. Consult your institution's safety officer. |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[10] | Chemical-resistant gloves (e.g., butyl rubber).[7] | Chemical-resistant suit or apron.[8] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9][10] |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good protection for incidental contact with many chemicals, for prolonged handling or when dealing with concentrated solutions, more robust materials like butyl rubber are preferable due to their higher resistance to permeation by organic solvents.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[7]
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized operational procedures is paramount to minimizing exposure and preventing accidents.
Engineering Controls and Work Area Preparation
-
Ventilation is Key: All manipulations of 2-(3-methoxyphenyl)propanal should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[4]
-
Clear the Workspace: Ensure the work area is free of clutter and unnecessary equipment.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources, as aromatic aldehydes can be flammable.[3][11][12][13]
Handling and Use
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Grounding: When transferring larger quantities, ground and bond containers to prevent the buildup of static electricity, which can be an ignition source.[4][11][12][13]
-
Controlled Dispensing: Use appropriate tools such as a pipette or a funnel for transferring the liquid to minimize the risk of splashes and spills.
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.[4][11]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Spill Management and Disposal Plan
Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial.
Spill Response Workflow
The following diagram outlines the immediate steps to take in the event of a 2-(3-methoxyphenyl)propanal spill.
Sources
- 1. recochem.com [recochem.com]
- 2. fishersci.com [fishersci.com]
- 3. PROPANAL [training.itcilo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 6. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. quora.com [quora.com]
- 10. cdc.gov [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. johndwalsh.com [johndwalsh.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
